molecular formula C10H12N4 B2634877 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine CAS No. 1006952-91-5

1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Katalognummer: B2634877
CAS-Nummer: 1006952-91-5
Molekulargewicht: 188.234
InChI-Schlüssel: JOJSFVPIZHHFNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS 1006952-91-5) is a high-value chemical building block with a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol . This compound features a molecular structure that integrates a 1-methyl-1H-pyrazol-4-amine moiety linked to a 4-pyridylmethyl group, making it a versatile scaffold in medicinal chemistry and drug discovery research . Its specific applications are explored in early-stage research, where it serves as a key intermediate for constructing more complex molecules. As a heteroaromatic amine, it is of particular interest for developing potential pharmacologically active compounds, given the prevalence of pyrazole and pyridine rings in many active ingredients . Researchers utilize this compound strictly for laboratory R&D purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the material safety data sheet (SDS) prior to use and handle with appropriate precautions in a controlled laboratory environment .

Eigenschaften

IUPAC Name

1-methyl-N-(pyridin-4-ylmethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-8-10(7-13-14)12-6-9-2-4-11-5-3-9/h2-5,7-8,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJSFVPIZHHFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendant Trajectory of Pyrazole-Pyridine Amines: A Technical Guide to Biological Activity and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and drug-like properties is paramount. Within this pursuit, certain molecular frameworks emerge as "privileged scaffolds" due to their inherent ability to interact with a multitude of biological targets. The pyrazole-pyridine amine core is a quintessential example of such a scaffold, demonstrating a remarkable breadth of biological activities that have captured the attention of medicinal chemists and drug development professionals worldwide.[1][2] This guide provides an in-depth technical exploration of pyrazole-pyridine amine derivatives, from their synthetic foundations to their profound therapeutic potential, with a particular focus on their role as kinase inhibitors in oncology. We will dissect the causal relationships behind experimental designs, present self-validating protocols, and ground our discussion in authoritative research.

I. The Architectural Blueprint: Synthesis and Structure-Activity Relationships

The therapeutic efficacy of pyrazole-pyridine amine derivatives is intrinsically linked to their molecular architecture. The synthesis of these compounds is often achieved through multi-step reactions, with classical methods such as the Knorr pyrazole synthesis and variations thereof being commonly employed.[3] A generalized synthetic approach often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, which is then further functionalized and coupled with a pyridine moiety.

A representative synthetic workflow is depicted below:

G cluster_synthesis Generalized Synthetic Scheme hydrazine Hydrazine Derivative pyrazole_core Substituted Pyrazole Core hydrazine->pyrazole_core Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazole_core final_compound Pyrazole-Pyridine Amine Derivative pyrazole_core->final_compound Coupling/Functionalization pyridine_synthon Pyridine Synthon pyridine_synthon->final_compound

Figure 1: Generalized synthetic pathway for pyrazole-pyridine amine derivatives.

The substituents on both the pyrazole and pyridine rings play a critical role in dictating the biological activity and selectivity of the final compound. Structure-activity relationship (SAR) studies have consistently shown that modifications at these positions can significantly impact target binding and pharmacokinetic properties.[4] For instance, the introduction of specific functional groups can enhance interactions with the ATP-binding pocket of kinases, a common target for these derivatives.[3]

II. A Spectrum of Biological Activities: From Anticancer to Anti-inflammatory

Pyrazole-pyridine amine derivatives exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][5][6][7] This versatility underscores their status as a privileged scaffold in drug discovery.

A. Anticancer Potential: A Primary Therapeutic Focus

The most extensively studied application of pyrazole-pyridine amine derivatives is in the realm of oncology.[4][8] These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the lung, breast, colon, and liver.[1][9][10] The anticancer activity of these derivatives is often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Compound ClassCancer Cell LineIC50 (µM)Primary Target(s)Reference
Pyrazolyl NicotinonitrileHepG2 (Liver)0.18PIM-1 Kinase[9]
Pyrazolo[1,5-a]pyridineMC38 (Colon)- (Tumor Growth Suppression)PI3Kγ/δ[11]
3,4-Diaryl PyrazoleVarious0.00006 - 0.00025Tubulin Polymerization[4]
Polysubstituted PyrazoleHepG2 (Liver)2DNA Intercalation[4]
Pyrazole-containing isolongifolanoneMCF7 (Breast)5.21Apoptosis Induction (Caspase-3, PARP)[4]

Table 1: Representative anticancer activities of pyrazole-pyridine amine derivatives.

B. Kinase Inhibition: A Dominant Mechanism of Action

A significant portion of the anticancer activity of pyrazole-pyridine amine derivatives can be attributed to their ability to inhibit protein kinases.[3][12] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole-pyridine amines have been successfully designed as inhibitors of a range of kinases, including:

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Certain pyrazolyl pyridine conjugates have shown potent PIM-1 inhibition with IC50 values in the nanomolar range.[9]

  • Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that regulate cell growth, proliferation, and survival. Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[11]

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that control the cell cycle. Pyrazole analogues have been shown to block the active site of CDKs.[3][13]

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis. Pyrazole derivatives have been designed as dual inhibitors of these RTKs.[14][15]

The inhibition of these kinases disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PPA Pyrazole-Pyridine Amine Derivative PPA->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Simplified PI3K/AKT signaling pathway and the inhibitory action of pyrazole-pyridine amine derivatives.

III. Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are essential. The following are representative methodologies for assessing the biological activity of pyrazole-pyridine amine derivatives.

A. In Vitro Kinase Inhibition Assay (Example: PIM-1 Kinase)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., pyrazole-pyridine amine derivative) in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of recombinant PIM-1 kinase in assay buffer.

    • Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in assay buffer.

  • Assay Procedure:

    • Add the kinase solution to the wells of a 96-well plate.

    • Add the serially diluted test compound to the wells.

    • Incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the reaction mixture at 30°C for a specified duration.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

B. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol Steps:

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazole-pyridine amine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

G start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Pyrazole-Pyridine Amine Derivatives seed->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Data Analysis (IC50 Calculation) read->analyze

Figure 3: Experimental workflow for the MTT cell viability assay.

IV. Therapeutic Potential and Future Directions

The extensive research into pyrazole-pyridine amine derivatives has established them as a highly promising class of compounds for therapeutic development, particularly in oncology. Several pyrazole-containing drugs are already FDA-approved for various indications, underscoring the clinical relevance of this scaffold.[1][16]

The future of pyrazole-pyridine amine research will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and reduce toxicity.

  • Overcoming Drug Resistance: Developing compounds that are effective against drug-resistant cancer cell lines.

  • Combination Therapies: Investigating the synergistic effects of pyrazole-pyridine amine derivatives with existing chemotherapeutic agents or immunotherapies.

  • Exploring New Therapeutic Areas: Expanding the investigation of these compounds into other disease areas where their mechanisms of action may be relevant, such as inflammatory and neurodegenerative disorders.

References

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Recent Advances in the Development of Pyrazole Deriv
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Scientific Research.
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Current status of pyrazole and its biological activities. PMC.
  • Pyrazoles as anticancer agents: Recent advances.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Synthesis of Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Recent Advances in the Development of Pyrazole Deriv
  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflamm
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evalu

Sources

An In-depth Technical Guide to the Kinase Inhibition Mechanism of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, a representative small molecule kinase inhibitor. While this specific molecule may not be extensively characterized in public literature, its structural motifs are archetypal for a significant class of ATP-competitive kinase inhibitors. This document synthesizes data from structurally related compounds to project a highly probable mechanism of action, focusing on its interaction with the ATP-binding pocket of protein kinases. We will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target to illustrate the binding hypothesis, supported by detailed experimental protocols for validation. This guide is intended to provide a robust framework for understanding and evaluating similar pyrazole-based kinase inhibitors in a drug discovery context.

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][3] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[4]

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors.[4][5] Its utility stems from its ability to act as a bioisostere of the adenine ring of ATP, forming key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[3] This interaction is a cornerstone of ATP-competitive inhibition. The compound 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine incorporates this key pyrazole core, suggesting a mechanism rooted in the competitive inhibition of ATP binding.

Deconstruction of a Putative Kinase Inhibitor: Structural Rationale for 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

To understand the probable mechanism of action, we will deconstruct the molecule into its core components: the 1-methyl-1H-pyrazol-4-amine core and the N-(pyridin-4-ylmethyl) substituent.

  • The 1-methyl-1H-pyrazol-4-amine Core: The "Hinge-Binder" The 4-aminopyrazole moiety is critical for establishing the primary interaction with the kinase. The nitrogen atoms of the pyrazole ring and the exocyclic amine can act as both hydrogen bond donors and acceptors, perfectly positioning the molecule to interact with the backbone of the kinase hinge region.[3] The methyl group at the N1 position of the pyrazole can contribute to potency and selectivity by occupying a small hydrophobic pocket.

  • The N-(pyridin-4-ylmethyl) Substituent: The "Selectivity and Potency Modulator" The pyridin-4-ylmethyl group extends from the core and is likely to occupy the solvent-exposed region of the ATP-binding site. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially interacting with residues in the ribose-binding pocket or with solvent molecules.[6] The aromatic nature of the pyridine ring can also engage in hydrophobic or π-stacking interactions. The flexibility of the methylene linker allows for optimal positioning of the pyridine ring to maximize these interactions, thereby influencing both the potency and the selectivity of the inhibitor across the kinome.

Proposed Mechanism of Action: ATP-Competitive Inhibition of CDK2

Based on the structural features and the wealth of data on similar compounds, we propose that 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine acts as a Type I, ATP-competitive inhibitor of protein kinases. For the purpose of a detailed mechanistic discussion, we will consider its interaction with Cyclin-Dependent Kinase 2 (CDK2), a well-validated target for pyrazole-based inhibitors.[5]

Binding Mode Hypothesis in the CDK2 ATP-Binding Pocket

The proposed binding mode involves the following key interactions:

  • Hinge Region Interaction: The 4-amino group of the pyrazole core is predicted to form a hydrogen bond with the backbone carbonyl of a key hinge residue, while one of the pyrazole ring nitrogens forms a hydrogen bond with the backbone amide of the same or an adjacent residue. This "bidentate" hydrogen bonding pattern is a classic feature of ATP-competitive inhibitors.

  • Hydrophobic Interactions: The methyl group on the pyrazole ring and the pyridine ring of the substituent are expected to engage in van der Waals and hydrophobic interactions with non-polar residues within the ATP-binding pocket.

  • Solvent-Front Interaction: The pyridine nitrogen is positioned towards the solvent-exposed region of the active site, where it can form hydrogen bonds with water molecules or specific amino acid side chains, further anchoring the inhibitor.

Visualizing the Proposed Binding Mechanism

The following diagram illustrates the hypothetical interaction of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine within the ATP-binding pocket of a representative kinase.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Ribose_Pocket Ribose Pocket Pyrazole 1-methyl-1H-pyrazol-4-amine (Core) Pyrazole->Hinge H-Bonds (Key Interaction) Pyrazole->Hydrophobic_Pocket Hydrophobic Interaction (Methyl Group) Pyridine N-(pyridin-4-ylmethyl) (Substituent) Pyridine->Ribose_Pocket H-Bond / Hydrophobic Interaction

Caption: Proposed interaction of the inhibitor with the kinase active site.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of biochemical and cellular assays should be performed. The following protocols provide a framework for these investigations.

Biochemical Kinase Inhibition Assay (Determination of IC50)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant active CDK2/Cyclin E1 enzyme complex.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • ATP.

    • Peptide substrate (e.g., a peptide containing the consensus phosphorylation sequence for CDK2).

    • 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (dissolved in DMSO).

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

  • Procedure:

    • Prepare a serial dilution of the inhibitor in DMSO.

    • Add 5 µL of kinase buffer to each well of a 384-well plate.

    • Add 50 nL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of a 4x solution of the CDK2/Cyclin E1 and peptide substrate mix in kinase buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution in kinase buffer.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of Substrate Phosphorylation

This assay determines if the inhibitor can engage its target and inhibit its activity within a cellular context.

Protocol:

  • Reagents and Materials:

    • Human cancer cell line with active CDK2 signaling (e.g., MCF-7 breast cancer cells).

    • Complete cell culture medium.

    • 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (dissolved in DMSO).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the inhibitor or DMSO for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Rb and total Rb.

    • Normalize the phospho-Rb signal to the total Rb signal to determine the extent of target inhibition.

Experimental Workflow Diagram

G cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation A Kinase Inhibition Assay (IC50) B Determine ATP-Competitive Mechanism (e.g., Lineweaver-Burk Plot) A->B C Inhibition of Substrate Phosphorylation (Western Blot) A->C Confirm Cellular Activity D Cell Cycle Analysis (Flow Cytometry) C->D E Anti-proliferative Assay (e.g., CellTiter-Glo) D->E

Caption: A streamlined workflow for validating the kinase inhibition mechanism.

Data Presentation and Interpretation

The results from the proposed experiments can be summarized in the following tables for clear interpretation.

Table 1: Biochemical Potency of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Kinase TargetIC50 (nM)
CDK2/Cyclin E1[Insert Value]
[Other Kinase][Insert Value]
[Other Kinase][Insert Value]

Table 2: Cellular Activity of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine in MCF-7 Cells

AssayEC50 (µM)
p-Rb Inhibition[Insert Value]
Anti-proliferation[Insert Value]

A low nanomolar IC50 value against CDK2 in the biochemical assay, coupled with a dose-dependent decrease in retinoblastoma (Rb) phosphorylation in the cellular assay, would provide strong evidence for potent and on-target inhibition.

Conclusion: A Plausible and Testable Mechanism

The structural components of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine strongly support a mechanism of action as an ATP-competitive kinase inhibitor. The 1-methyl-1H-pyrazol-4-amine core is well-suited to form critical hydrogen bonding interactions with the kinase hinge region, while the N-(pyridin-4-ylmethyl) substituent likely contributes to potency and selectivity. The proposed binding mode within the CDK2 active site provides a clear, testable hypothesis. The experimental protocols outlined in this guide offer a robust framework for validating this mechanism and characterizing the inhibitor's biochemical and cellular activity. This comprehensive approach is essential for the advancement of novel pyrazole-based kinase inhibitors in drug discovery programs.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(2), 330. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2974. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2370484. [Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. (2017). Oncotarget, 8(28), 46682-46714. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8282. [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). Journal of Medicinal Chemistry, 52(9), 2637-2646. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). Bioorganic Chemistry, 143, 106966. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry, 50(23), 5734-5747. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8844-8862. [Link]

  • Novel (1H-Pyrazol-4-ylamino)pyrimidine Derivatives as Wee1 Inhibitors for Treatment of Cancer. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). Medicinal Chemistry Research, 22(1), 257-267. [Link]

Sources

Literature review of N-substituted pyrazole-4-amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Substituted Pyrazole-4-Amine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast array of pharmacological activities, leading to their inclusion in numerous FDA-approved drugs.[1][4] Among the various functionalized pyrazoles, the N-substituted pyrazole-4-amine core has emerged as a particularly valuable pharmacophore, especially in the realm of targeted therapies. The strategic placement of a substituted amino group at the C4 position of the pyrazole ring profoundly influences the molecule's electronic properties and its ability to form key interactions with biological targets.

This structural motif is a cornerstone in the design of protein kinase inhibitors, where the pyrazole ring often serves as a bioisostere for the purine core of ATP, and the 4-amino substituent acts as a critical hydrogen bond donor or acceptor, anchoring the ligand to the hinge region of the kinase active site.[5][6] This has led to the development of potent and selective inhibitors for a range of kinases implicated in cancer, inflammation, and other diseases.[3][5][7][8] This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of N-substituted pyrazole-4-amine compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategies for N-Substituted Pyrazole-4-Amines

The construction of the N-substituted pyrazole-4-amine scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The primary strategies involve either the functionalization of a pre-formed pyrazole ring or the cyclocondensation of acyclic precursors.

Synthesis via Reduction of 4-Nitropyrazoles

A robust and widely used method involves the initial nitration of an N-substituted pyrazole at the C4 position, followed by the reduction of the nitro group to the corresponding primary amine. Subsequent N-alkylation or N-arylation furnishes the target compound. This approach offers a clear and controllable pathway to the desired 4-amino functionality.

This protocol describes a representative three-step synthesis starting from a generic 1-aryl-pyrazole.

Step 1: Nitration of 1-Aryl-1H-pyrazole

  • To a stirred solution of 1-aryl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 1-aryl-4-nitro-1H-pyrazole.

Step 2: Reduction of 1-Aryl-4-nitro-1H-pyrazole

  • Suspend the 1-aryl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or methanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and concentrated hydrochloric acid (catalytic amount).

  • Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-aryl-1H-pyrazol-4-amine, which can be used without further purification.

Step 3: N-Alkylation of 1-Aryl-1H-pyrazol-4-amine

  • Dissolve the crude 1-aryl-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq).

  • Add the alkylating agent, such as methyl iodide (1.1 eq), dropwise.

  • Stir the reaction at room temperature or gentle heat (40-50 °C) for 12-18 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final N-alkylated product.

Start 1-Aryl-1H-pyrazole Nitro 1-Aryl-4-nitro-1H-pyrazole Start->Nitro HNO₃, H₂SO₄ Amine 1-Aryl-1H-pyrazol-4-amine Nitro->Amine SnCl₂, HCl Final N-Alkyl-1-aryl-1H-pyrazol-4-amine Amine->Final Alkyl-Halide, Base

Caption: Synthetic workflow via the 4-nitropyrazole intermediate.

Synthesis via Cyclocondensation

This strategy involves the construction of the pyrazole ring from acyclic precursors already containing the necessary functionalities. A common approach is the reaction of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dielectrophile.[9][10] For instance, the condensation of a substituted hydrazine with ethyl (ethoxymethylene)cyanoacetate is a traditional method to prepare 5-aminopyrazoles, and variations of this chemistry can be adapted for 4-amino isomers.[11]

Modern Coupling Methodologies

For more complex substitutions, modern cross-coupling reactions are employed. The Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an amine with an aryl halide, is a powerful tool.[2] This method is particularly useful for synthesizing N-aryl pyrazole-4-amines by reacting a 4-bromo or 4-iodopyrazole with a desired primary or secondary amine. This allows for the introduction of a diverse range of substituents late in the synthetic sequence.

Biological Activities and Therapeutic Applications

The N-substituted pyrazole-4-amine scaffold is a frequent feature in molecules designed to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.

Kinase Inhibition

The pyrazole-4-amine core acts as an effective hinge-binding motif, mimicking the adenine region of ATP. The N-H of the 4-amino group and the N2 of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, ensuring high-affinity binding.[5] Numerous inhibitors targeting a wide range of kinases have been developed based on this scaffold.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Ligand Binding & Receptor Dimerization STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Gene Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene Translocation Inhibitor N-Substituted Pyrazole-4-Amine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

The table below summarizes representative N-substituted pyrazole-4-amine compounds and their activity against various kinase targets.

Compound Class/ExampleTarget Kinase(s)Reported Potency (IC₅₀/Kᵢ)Therapeutic Area
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Kᵢ = 0.005 µMCancer
Pyrazole-phenylbenzodioxanesROCK-IIIC₅₀ = 3.2 nMGlaucoma, Hypertension
Golidocitinib (AZD4205)JAK1Highly potent & selectiveT-cell Lymphoma
Pyrazolo[4,3-f]quinolinesHaspin KinaseIC₅₀ = 1.7 µM (HCT116 cells)Cancer
5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamidesIRAK4Excellent potencyAutoimmune Diseases

Data compiled from multiple sources for illustrative purposes.[6][8][12][13]

Anticancer and Anti-Inflammatory Activity

Beyond specific kinase inhibition, many pyrazole-4-amine derivatives exhibit broad antiproliferative activity against various cancer cell lines.[7][8] For example, certain compounds have shown potent cytotoxicity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells, with IC₅₀ values in the sub-micromolar range.[7][8] The mechanism often involves the induction of apoptosis and cell cycle arrest.[3] Additionally, the inhibition of inflammatory kinases like p38 MAP kinase and IRAK4 positions these compounds as promising candidates for treating inflammatory disorders.[11][13]

Structure-Activity Relationship (SAR) Insights

Decades of research have provided valuable insights into the structural requirements for potent and selective activity within this compound class.

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. Large, sterically demanding groups, such as a 2,4-dichlorophenyl ring, have been shown to be critical for the activity of CB1 receptor antagonists.[14] In kinase inhibitors, this position often interacts with the solvent-exposed region, allowing for significant modification to improve properties like solubility and metabolic stability.

  • C3 and C5-Substitutions: These positions provide vectors for exploring interactions with regions outside the primary hinge-binding pocket. A para-substituted phenyl ring at the C5 position is often a key feature for high potency.[14] An ortho-substitution on a C3-aryl ring was found to be important for conferring selectivity for JAK1 over JAK2.[5]

  • C4-Amine Substitution: The nature of the substituent on the 4-amino group can fine-tune the electronic properties and steric profile of the molecule. While a simple NH₂ or NH-alkyl can be sufficient for hinge binding, larger groups can be introduced to probe adjacent pockets or improve physicochemical properties. However, overly polar substituents can sometimes decrease cell permeability and overall activity.[15]

Conclusion and Future Perspectives

N-substituted pyrazole-4-amine compounds represent a validated and highly versatile scaffold in modern drug discovery. Their synthetic accessibility and favorable geometry for interacting with key biological targets, particularly protein kinases, have cemented their importance in the development of targeted therapies. The success of this core is evident in the numerous potent and selective agents developed for oncology, inflammation, and other therapeutic areas.

Future research will likely focus on several key areas. First, the development of inhibitors with novel selectivity profiles to target less-explored kinases or to overcome acquired resistance to existing drugs. Second, the incorporation of the pyrazole-4-amine scaffold into new modalities, such as covalent inhibitors or proteolysis-targeting chimeras (PROTACs), could unlock new therapeutic opportunities. Finally, continued exploration of the structure-activity landscape, guided by computational modeling and advanced synthetic methods, will undoubtedly lead to the discovery of next-generation therapeutics built upon this remarkable heterocyclic core.

References

  • Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555–558. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Asati, V., & Srivastava, A. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(11), 1109. [Link]

  • Ionescu, A. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11438. [Link]

  • Pinyopa, S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2969. [Link]

  • Quiroga, J., & Insuasty, B. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(5), 233-263. [Link]

  • De Vicente, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 681–686. [Link]

  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1016-1057. [Link]

  • Abdellatif, G. R. A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1999. [Link]

  • Feng, Y., et al. (2011). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 754–758. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6414. [Link]

  • Fun, H. K., et al. (2010). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 15(12), 9214–9225. [Link]

  • Ortiz-Villanueva, E., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

  • Al-Adiwish, W. M., et al. (2004). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. Zeitschrift für Naturforschung B, 59(10), 1132-1136. [Link]

  • Martins, M. A. P., et al. (2022). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. MDPI Books. [Link]

  • Gomaa, M. A. M. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules, 13(5), 1078-1088. [Link]

  • Schoknecht, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 317-331. [Link]

  • Yilmaz, I., & Is, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(7), 675. [Link]

  • Sharma, D., & Kumar, R. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 123-134. [Link]

  • van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658604. [Link]

  • Kumar, V., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(3), 3365-3373. [Link]

  • Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(27), 5118–5125. [Link]

  • Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

Sources

Pharmacophore Modeling of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the realm of fragment-based drug discovery (FBDD), the molecule 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine represents a classic "privileged scaffold."[1] It combines two distinct aromatic systems—an electron-rich N-methylpyrazole and an electron-deficient pyridine —connected by a flexible aminomethyl linker .[1]

This guide details the construction of a high-fidelity pharmacophore model for this ligand.[1][2] Unlike rigid templates, this molecule requires a dynamic modeling approach to account for the rotatable bonds in the –NH–CH2– linker, which dictates its ability to toggle between Type I (ATP-competitive) and Type II (allosteric) kinase binding modes.

Key Application Areas:

  • Kinase Inhibition: Targeting the hinge region (e.g., ROCK, JAK, VEGFR).

  • GPCR Allostery: Potential as a Positive Allosteric Modulator (PAM) for muscarinic receptors.[1]

  • Fragment Evolution: Growing the molecule from the pyridine nitrogen or the pyrazole C3/C5 positions.

Structural & Conformational Analysis

Before defining pharmacophoric features, we must understand the ligand's geometry. The flexibility of the methylene-amine linker introduces entropic penalties upon binding that must be modeled accurately.[1]

Physicochemical Profile
PropertyValueStructural Implication
Molecular Weight ~202.26 DaIdeal fragment/lead-like starting point (Rule of 3 compliant).[1]
H-Bond Donors 1 (Exocyclic NH)Critical for directional H-bonding (e.g., to backbone carbonyls).[1]
H-Bond Acceptors 3 (Pyridine N, Pyrazole N2, Amine N)Pyridine N is the strongest vector for metal coordination or H-bonding.[1]
Rotatable Bonds 3 (N–C, C–C, N–C)High conformational plasticity; requires ensemble sampling.
LogP ~1.2Favorable lipophilicity for membrane permeability.[1]
Conformational Ensemble Generation

The critical step often missed in standard protocols is the exhaustive sampling of the linker dihedral angles .

Protocol:

  • Force Field: OPLS4 or MMFF94x (handles heterocyclic torsion parameters well).[1]

  • Solvation: Implicit water model (Born solvation) to prevent intramolecular H-bond collapse (e.g., Pyridine N interacting with Amine H) which is an artifact in vacuum.[1]

  • Energy Window: 10 kcal/mol from global minimum.

Why this matters: The distance between the Pyrazole centroid and the Pyridine centroid can vary from 4.5 Å (folded) to 7.2 Å (extended) . A static model will miss 50% of potential targets.

Pharmacophore Hypothesis Generation

We define the pharmacophore features based on the Extended Conformation (active state for most kinase hinge binders).

Feature Definitions (The 4-Point Model)
Feature IDTypeChemical MoietyGeometric ConstraintFunction
F1 HBA (Vector)Pyridine Nitrogen (4-pos)Cone, 30° tolerancePrimary interaction with hinge residues (e.g., Met, Glu) or active site metals.[1]
F2 HBD (Vector)Exocyclic Amine (-NH-)Sphere, 1.5 Å radiusH-bond donor to backbone carbonyls (Gatekeeper region).[1]
F3 HBA Pyrazole N2PointSecondary anchor; often interacts with water networks.[1]
F4 HYD (Aromatic)Pyrazole RingPlane

-

stacking (sandwich) interactions with Phe/Tyr gates.[1]
The "Twin-Anchor" Mechanism

The potency of this ligand stems from its ability to satisfy a Donor-Acceptor-Donor (D-A-D) motif common in enzyme active sites.[1]

  • Anchor A (Pyridine): Accepts H-bond from the protein.[1]

  • Linker (Spacer): Positions Anchor B.[1]

  • Anchor B (Pyrazole): Acts as a hydrophobic slab with a polar edge.[1]

Visualizing the Modeling Workflow

The following diagram illustrates the logical flow from 2D structure to a validated 3D pharmacophore model, highlighting the critical decision points (diamonds).

PharmacophoreWorkflow Start Ligand Input (2D SMILES) Prep Ligand Preparation (Protonation @ pH 7.4) Start->Prep Conf Conformational Expansion (Stochastic Search) Prep->Conf OPLS4 Forcefield Cluster Cluster Analysis (RMSD < 1.0 Å) Conf->Cluster Decision Is Linker Extended? Cluster->Decision Model_A Model A: Folded (Solvent Exposed) Decision->Model_A No Model_B Model B: Extended (Deep Pocket/Hinge) Decision->Model_B Yes (Preferred) FeatureMap Feature Mapping (HBA, HBD, HYD, AR) Model_B->FeatureMap Exclusion Exclusion Volumes (Steric Clashes) FeatureMap->Exclusion Validation Decoy Set Validation (ROC Analysis) Exclusion->Validation

Figure 1: Decision tree for pharmacophore generation, prioritizing the extended conformation for kinase hinge-binding applications.

Experimental Protocol: Virtual Screening Validation

To ensure the model is "Trustworthy" (Part 2 of requirements), it must be validated against a set of known actives and decoys.

Dataset Construction

Since this is a specific probe, we construct a dataset based on Aminopyrazole-Pyridine analogs found in the ChEMBL database (e.g., ROCK2 or JAK2 inhibitors).

  • Actives: Select 50 compounds containing the pyrazol-4-amine substructure with IC50 < 100 nM against a representative kinase (e.g., JAK2).[1]

  • Decoys: Generate 2,500 property-matched decoys using the DUD-E methodology (similar MW, LogP, but topologically dissimilar).

Screening Workflow (Step-by-Step)

Step 1: Database Import

  • Import Actives and Decoys into the molecular modeling suite (e.g., MOE, LigandScout, or Schrodinger Phase).

  • Crucial: Generate 3D conformers for the database using the same force field used for the query model (Consistency Rule).

Step 2: Pharmacophore Fit Scoring

  • Align database molecules to the 4-point hypothesis (F1-F4).

  • Metric: Use a Vector Score (cosine similarity of H-bond vectors) rather than just RMSD.

    • Pass Criteria: Match at least 3 of 4 features.[2][3][4][5][6][7][8][9][10][11][12]

    • RMSE Tolerance: < 1.2 Å.[1]

Step 3: Enrichment Calculation

  • Calculate the Enrichment Factor (EF1%) .

  • Target: EF1% > 10.[1] This indicates the model is 10x better than random selection at finding actives in the top 1% of the database.

Mechanistic Insight: The Signaling Pathway

Understanding where this ligand fits in biological pathways justifies the modeling effort. Below is a diagram representing the inhibition of the Rho/ROCK pathway , a common target for this scaffold class.

SignalingPathway GPCR GPCR (RhoA Activator) RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK ROCK 1/2 (Kinase) RhoA->ROCK Binds/Activates Substrates Phosphorylation (MYPT1, LIMK) ROCK->Substrates Phosphorylates Ligand 1-methyl-N-(pyridin-4-ylmethyl)... (Inhibitor) Ligand->ROCK Inhibits (ATP Comp.) Actin Actin Cytoskeleton Reorganization Substrates->Actin Regulates

Figure 2: Pathway intervention point.[1] The ligand acts as an ATP-competitive inhibitor at the ROCK kinase node, preventing downstream cytoskeletal reorganization.[1]

Conclusion & Strategic Recommendations

The 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine ligand is not merely a chemical entry; it is a versatile template for designing Type I kinase inhibitors.[1]

Final Recommendations for Researchers:

  • Scaffold Hopping: Use the generated pharmacophore to search for bioisosteres of the pyridine ring (e.g., isoquinoline or pyrimidine) to improve selectivity.

  • Linker Rigidification: The flexibility of the methylene linker is a liability for entropy. Consider constraining this by cyclization (e.g., fusing the amine to the pyrazole to form a bicyclic core) once the binding mode is validated.

  • Validation: Always pair this in silico model with a Thermal Shift Assay (TSA) to confirm physical binding before proceeding to enzymatic assays.

References

  • Vertex Pharmaceuticals. (2024).[1] Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. National Institutes of Health. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. [Link]

  • ACS Omega. (2022).[1] Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. American Chemical Society.[1] [Link][1]

  • PubChem. (2025).[1][5] 1-methyl-1H-pyrazol-4-amine Compound Summary. National Library of Medicine. [Link]

  • Springer. (2015).[1] Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. [Link][1][2]

Sources

Toxicity Profile and Safety Data Sheets (SDS) for Pyrazole-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-4-amine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., CDKs, Aurora kinases, p38 MAPK). While this moiety offers favorable physicochemical properties for hydrogen bonding and solubility, it presents distinct toxicological challenges.

This guide synthesizes the safety profile of pyrazole-4-amine derivatives, moving beyond generic SDS data to the mechanistic bioactivation pathways that drive idiosyncratic toxicity. It is designed for researchers requiring a self-validating safety protocol for handling and developing these compounds.

Chemical Safety & SDS Deep Dive

The following data aggregates GHS classifications for the parent compound, 4-aminopyrazole (CAS: 28466-26-4) , and serves as a baseline for substituted derivatives.

GHS Classification & Hazard Identification
CategoryHazard Statement (H-Code)DescriptionSignal Word
Acute Toxicity (Oral) H302 Harmful if swallowed.Warning
Skin Corrosion/Irritation H315 Causes skin irritation.Warning
Eye Damage/Irritation H319 Causes serious eye irritation.Warning
STOT - Single Exposure H335 May cause respiratory irritation.Warning
Environmental H411 Toxic to aquatic life with long-lasting effects.Warning
Critical Precautionary Measures (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Rationale: The amine functionality can sensitize the respiratory tract.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. Standard: Nitrile gloves (minimum 0.11 mm thickness) and N95/P2 respirator for solids.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Toxicological Mechanisms: The "Structural Alert"

While pyrazole-4-amines are valuable, they are increasingly recognized as structural alerts due to their potential for metabolic bioactivation.[1][2][3]

Bioactivation Pathway (The Iminopyrazole Risk)

Unlike simple aromatic amines which often undergo N-acetylation (via NAT1/NAT2) or N-hydroxylation, pyrazole-4-amines are primarily bioactivated via Cytochrome P450 (CYP450) -mediated oxidation.

  • Mechanism: The electron-rich amino group undergoes oxidation to form a reactive iminopyrazole intermediate.[1]

  • Consequence: This electrophilic species can react with nucleophilic residues on proteins (causing immune-mediated toxicity) or deplete cellular glutathione (GSH).

  • Validation: In vitro incubation with human liver microsomes (HLM) and NADPH typically yields GSH conjugates, confirming the formation of reactive intermediates [1].

Visualization: Metabolic Activation Workflow

The following diagram illustrates the divergence between safe detoxification and toxicological activation.

Bioactivation_Pathway Parent Pyrazole-4-amine Derivative CYP CYP450 Oxidation (NADPH-dependent) Parent->CYP Imino Reactive Iminopyrazole Intermediate CYP->Imino 2e- Oxidation GSH GSH Conjugation (Detoxification) Imino->GSH + Glutathione Protein Covalent Protein Binding (Toxicity) Imino->Protein Nucleophilic Attack (Cys/Lys residues) Excretion Renal/Biliary Excretion GSH->Excretion Immune Immune Response / Cellular Damage Protein->Immune

Figure 1: Mechanism of pyrazole-4-amine bioactivation to reactive iminopyrazole intermediates [1].

Clinical Case Studies: Toxicity in Drug Development

The safety profile of this class is best understood through the clinical attrition and adverse events of specific drugs containing the pyrazole-4-amine core.

AT9283 (Aurora/JAK Inhibitor)[4]
  • Compound: 1-cyclopropyl-3-(3-(5-morpholinomethyl-1H-benzimidazol-2-yl)-1H-pyrazol-4-yl)urea.

  • Toxicity Profile: In Phase I trials, the Dose-Limiting Toxicity (DLT) was myelosuppression (neutropenia), which is reversible.[4]

  • Adverse Events: Gastrointestinal disturbance, fatigue, and alopecia were common.[4][5]

  • Significance: The toxicity was largely "on-target" (Aurora kinase inhibition) rather than idiosyncratic, suggesting that with proper substitution, the core scaffold can be managed [2, 3].

AT7519 (CDK Inhibitor)[7][8][9]
  • Compound: 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide.

  • Toxicity Profile: The primary DLT was QTc prolongation , leading to study discontinuation in specific dosing schedules.[6][7]

  • Mechanism: This highlights a risk of hERG channel inhibition often associated with the kinase-privileged scaffold when decorated with specific lipophilic groups [4, 5].

Safety Assessment Protocol

For researchers developing new derivatives, the following self-validating workflow is required to assess risk early.

Recommended Screening Cascade
  • In Silico: Screen for hERG pharmacophores and covalent binding alerts.

  • Microsomal Stability (GSH Trapping): Incubate compound with HLM + NADPH + Glutathione Ethyl Ester. Analyze via LC-MS/MS for GSH adducts (+307 Da). Presence of adducts indicates high risk of bioactivation.

  • Cytotoxicity: Compare IC50 in HepG2 (liver) vs. HDF (fibroblast) to assess therapeutic index.

Experimental Workflow Diagram

Safety_Workflow Start New Pyrazole-4-amine Candidate Step1 In Silico Screening (hERG & Structural Alerts) Start->Step1 Decision1 Alerts Found? Step1->Decision1 Step2 Reactive Metabolite Assay (HLM + NADPH + GSH) Decision1->Step2 Low Risk Stop Redesign / Discard Decision1->Stop High Risk Result2 GSH Adducts Detected? Step2->Result2 Step3 In Vivo Tolerability (Rat/Mouse) Result2->Step3 No/Low Adducts Result2->Stop High Adduct Load Proceed Proceed to Development Step3->Proceed

Figure 2: Step-by-step safety assessment workflow for aminopyrazole derivatives.

Occupational Health & Handling (OEB)

Due to the potency of these kinase inhibitors and the potential for irritation:

  • OEB Banding: Most pyrazole-4-amine kinase inhibitors fall into OEB 3 (10–100 µg/m³) or OEB 4 (1–10 µg/m³) categories.

  • Engineering Controls:

    • Handle only in a certified chemical fume hood or powder containment enclosure.

    • Use HEPA-filtered local exhaust ventilation.

  • Decontamination: Sodium hypochlorite (bleach) is generally effective for oxidative degradation of the amine and pyrazole ring during spill cleanup.

References

  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. Chemical Research in Toxicology, 2015.[1][2][3][8] Link

  • A phase I dose escalation study of AT9283, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies. Annals of Oncology, 2012. Link

  • A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors. Clinical Cancer Research, 2015.[9] Link

  • A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer. British Journal of Cancer, 2014. Link

  • A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Journal of Clinical Oncology, 2011. Link

Sources

Methodological & Application

Application Note and Protocol: Reductive Amination for the Synthesis of N-(pyridin-4-ylmethyl)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole-Pyridine Scaffolds

In the landscape of modern drug discovery, the fusion of distinct pharmacophoric fragments into a single molecular entity is a cornerstone of rational drug design. The synthesis of N-(pyridin-4-ylmethyl)-1-methyl-1H-pyrazol-4-amine represents a strategically significant transformation, coupling a substituted pyrazole with a pyridine moiety. Pyrazole derivatives are recognized for a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyridine ring is a ubiquitous feature in numerous pharmaceuticals. The targeted molecule, therefore, stands as a valuable building block for the exploration of new chemical space in medicinal chemistry.

Reductive amination is a highly effective and widely utilized method for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines which can be prone to overalkylation.[3] This application note provides a comprehensive guide to the reductive amination of 1-methyl-1H-pyrazol-4-amine with pyridine-4-carboxaldehyde, detailing the underlying mechanism, optimized reaction conditions, and a step-by-step laboratory protocol suitable for researchers in organic synthesis and drug development.

Understanding the Reductive Amination Pathway

The reductive amination reaction proceeds in a sequential manner, involving two key transformations within a single pot: the formation of an imine intermediate followed by its immediate reduction to the corresponding amine.[3][4][5]

The reaction is initiated by the nucleophilic attack of the primary amine, 1-methyl-1H-pyrazol-4-amine, on the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. This forms a hemiaminal intermediate which subsequently dehydrates to yield a protonated imine, or iminium ion.[6][7] A carefully selected reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final secondary amine product.[8] The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde while being sufficiently reactive to reduce the formed iminium ion.[7]

Reductive_Amination_Mechanism Amine 1-methyl-1H-pyrazol-4-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde Pyridine-4-carboxaldehyde Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product N-(pyridin-4-ylmethyl)-1-methyl-1H-pyrazol-4-amine Iminium->Product + [H-] (Reducing Agent)

Caption: Mechanism of Reductive Amination.

Optimized Reaction Conditions: A Comparative Overview

The success of a reductive amination hinges on the judicious selection of the reducing agent, solvent, and any necessary additives. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as a reagent of choice for this transformation due to its mildness, selectivity, and broad functional group tolerance.[9][10][11] It is particularly effective for the reductive amination of aldehydes and ketones.[7]

Below is a table summarizing the recommended conditions for the reductive amination of 1-methyl-1H-pyrazol-4-amine and pyridine-4-carboxaldehyde.

Parameter Condition Rationale & Expert Insights Reference
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)STAB is a mild and selective reducing agent, well-suited for one-pot reductive aminations. It is less basic and more sterically hindered than sodium borohydride, reducing the likelihood of aldehyde reduction.[9][10][12]
Sodium Borohydride (NaBH₄)Can be used in a stepwise procedure where the imine is pre-formed. It is less expensive but requires careful control to prevent aldehyde reduction.[11][12]
Solvent 1,2-Dichloroethane (DCE)The preferred solvent for STAB-mediated reductive aminations, offering good solubility for a wide range of substrates.[7][11]
Tetrahydrofuran (THF)A viable alternative to DCE.[7][11]
Methanol (MeOH)Often used for imine formation in stepwise procedures with NaBH₄. Not ideal for one-pot reactions with STAB due to potential reactivity.[10][12]
Stoichiometry Amine:Aldehyde:Reducing Agent1.0 : 1.0-1.2 : 1.3-1.6 equivalentsA slight excess of the aldehyde can drive the imine formation. An excess of the reducing agent ensures complete conversion of the iminium intermediate.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, reflecting the mildness of the conditions.[7]
Catalyst Acetic Acid (optional)Can be used to catalyze imine formation, particularly with less reactive ketones. For aldehydes, it is generally not required.[7][10][11]
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS until consumption of the limiting reagent.[7]

Experimental Protocol: Step-by-Step Synthesis

This protocol details the direct reductive amination using sodium triacetoxyborohydride.

Materials and Reagents:
  • 1-methyl-1H-pyrazol-4-amine (1.0 eq)

  • Pyridine-4-carboxaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-pyrazol-4-amine (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE). To this solution, add pyridine-4-carboxaldehyde (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(pyridin-4-ylmethyl)-1-methyl-1H-pyrazol-4-amine.[13]

Experimental_Workflow Start Start Setup Reaction Setup: - Add amine to flask - Inert atmosphere Start->Setup Reagents Add DCE and Pyridine-4-carboxaldehyde Setup->Reagents Stir1 Stir at RT (20-30 min) Reagents->Stir1 Add_STAB Add NaBH(OAc)₃ portion-wise Stir1->Add_STAB Monitor Monitor Reaction (TLC/LC-MS) Add_STAB->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental Workflow for Reductive Amination.

Safety and Handling Considerations

  • 1-methyl-1H-pyrazol-4-amine and pyridine-4-carboxaldehyde: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry, inert atmosphere.

  • 1,2-Dichloroethane (DCE): DCE is a toxic and flammable solvent. Use only in a well-ventilated fume hood.

Conclusion

The reductive amination of 1-methyl-1H-pyrazol-4-amine with pyridine-4-carboxaldehyde using sodium triacetoxyborohydride is a robust and high-yielding method for the synthesis of the corresponding secondary amine. This protocol provides a reliable and scalable procedure for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The mild reaction conditions and high selectivity make this a preferred method for constructing valuable pyrazole-pyridine scaffolds.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry. [Link]

  • Grogan, G., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 3(5), 533-548. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]

  • 1-methyl-1H-pyrazol-4-amine. PubChem. [Link]

  • Preparation method for 4-pyridinecarboxaldehyde.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(4)/[14].pdf]([Link]14].pdf)

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PMC. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Method for purifying pyrazoles.
  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. [Link]

  • Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions (RSC Publishing). [Link]

  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Preprints.org. [Link]

Sources

Application Notes and Protocols for the Dissolution of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a systematic approach to solvent selection for the dissolution of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, a compound of interest for researchers, scientists, and drug development professionals. By integrating predictive computational models with practical, step-by-step experimental protocols, this document provides a robust framework for achieving optimal solubility, crucial for subsequent downstream applications such as reaction chemistry, formulation, and analytical characterization. The guide emphasizes a deep understanding of the target molecule's physicochemical properties to inform logical and efficient solvent screening.

Introduction: The Critical Role of Solvent Selection

The successful dissolution of a target compound is a foundational step in a vast array of chemical and pharmaceutical processes. The choice of solvent not only dictates the solubility but also influences reaction kinetics, crystal polymorphism, and the ultimate bioavailability of a drug substance. A poorly chosen solvent can lead to incomplete dissolution, the formation of undesirable solvates, or the need for excessively large solvent volumes, all of which are detrimental to process efficiency, cost, and environmental impact.

This guide focuses on 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, a heterocyclic amine with structural motifs common in medicinal chemistry. Its dissolution behavior is governed by a combination of polarity, hydrogen bonding capability, and acid-base properties. A thorough understanding of these characteristics is paramount for the rational selection of an appropriate solvent system.

Physicochemical Characterization of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

A comprehensive understanding of the physicochemical properties of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is the cornerstone of a logical solvent selection strategy. In the absence of extensive experimental data in the public domain, we have employed validated in silico predictive models to estimate key parameters.

Table 1: Predicted Physicochemical Properties of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

PropertyPredicted ValueSignificance in Solvent Selection
Molecular Formula C₁₁H₁₄N₄Provides the basic atomic composition.
Molecular Weight 202.26 g/mol Influences the mass-based solubility calculations.
pKa (most basic) 7.5 - 8.5The pyridine nitrogen is the most basic site, readily accepting a proton. This suggests that pH adjustment can significantly impact solubility in protic solvents.
pKa (less basic) 2.5 - 3.5The pyrazole and secondary amine nitrogens are less basic.
logP 1.5 - 2.5This positive value indicates a degree of lipophilicity, suggesting that the molecule has some affinity for non-polar environments, but is not excessively greasy. A balance of polar and non-polar solvents should be considered.
Aqueous Solubility (logS) -2.0 to -3.0This predicts low to moderate intrinsic solubility in water.

Note: These values are predictions from computational models (e.g., Chemicalize, SwissADME) and should be experimentally verified.

The predicted pKa values are particularly insightful. The pyridine nitrogen is expected to be the most basic center, readily protonated in acidic conditions. This protonation would lead to the formation of a salt, which is anticipated to have significantly higher solubility in polar protic solvents like water and alcohols. The predicted logP suggests a molecule with a balanced character, capable of interacting with both polar and moderately non-polar solvents.

A Systematic Approach to Solvent Selection

A successful solvent selection strategy combines theoretical prediction with empirical testing. This dual approach minimizes the experimental burden while ensuring a scientifically sound outcome.

Theoretical Screening: "Like Dissolves Like" and Beyond

The adage "like dissolves like" is a useful starting point. Given the predicted properties of our target molecule, we can anticipate its solubility in different solvent classes.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of multiple nitrogen atoms capable of hydrogen bonding, moderate solubility is expected. Solubility in water will be highly pH-dependent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, making them good candidates for dissolving a polar molecule like 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, low solubility is anticipated in these solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These may offer intermediate solubility due to their ability to participate in dipole-dipole interactions.

More advanced theoretical models like Hansen Solubility Parameters (HSP) can provide a more quantitative prediction. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solvent is likely to dissolve a solute if their HSP values are similar. While the experimental HSP values for our target molecule are unknown, they can be estimated using group contribution methods available in software packages.

Visualizing the Solvent Selection Workflow

The process of selecting an appropriate solvent can be visualized as a logical workflow, starting from the initial characterization of the solute and culminating in the optimization of the dissolution process.

SolventSelectionWorkflow cluster_0 Phase 1: Characterization & Prediction cluster_1 Phase 2: Theoretical & Practical Screening cluster_2 Phase 3: Quantitative Analysis & Optimization A Define Target Molecule: 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine B Predict Physicochemical Properties (pKa, logP, logS) A->B D Initial Solvent Class Selection (Polar Protic, Polar Aprotic, etc.) B->D F Consider pH Modification (for Protic Solvents) B->F C Estimate Hansen Solubility Parameters (HSP) C->D E Small-Scale Solubility Screening (Protocol 1) D->E G Quantitative Solubility Measurement (Protocol 2) E->G F->G H Solvent System Optimization (Co-solvents, Temperature) G->H I Final Solvent Selection H->I

Caption: A streamlined workflow for solvent selection.

Experimental Protocols

The following protocols provide a practical framework for determining the solubility of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine and all solvents to be used. As a heterocyclic amine, the target compound may be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Protocol 1: Rapid Small-Scale Solubility Screening

Objective: To quickly assess the qualitative solubility of the target compound in a range of solvents.

Materials:

  • 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

  • A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, DMSO, DMF, dichloromethane, toluene, hexane)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Preparation: Label a series of vials, one for each solvent to be tested.

  • Weighing: Accurately weigh approximately 2-5 mg of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine into each vial.

  • Solvent Addition: Add 0.5 mL of the respective solvent to each vial.

  • Mixing: Cap the vials tightly and vortex for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial for complete dissolution. Note any undissolved solid.

  • Categorization: Classify the solubility in each solvent as:

    • Freely Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

    • Insoluble: The majority of the solid remains undissolved.

  • pH Modification (for aqueous solutions): For the vial containing water, if the compound is not freely soluble, add one drop of a dilute acid (e.g., 1 M HCl) and vortex. Observe any change in solubility. This will test the hypothesis that the compound's solubility increases at lower pH.

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

Objective: To accurately measure the equilibrium solubility of the target compound in promising solvents identified in Protocol 1.

Materials:

  • 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

  • Selected solvents

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with stir bars

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., methanol or acetonitrile). Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of the target compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in the thermostatically controlled shaker or stirrer. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a constant, recorded value (e.g., 25 °C).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and filter the solution into a clean vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the standard curve.

  • Analysis: Analyze the diluted sample by HPLC using the same method as for the standard curve.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. This value represents the solubility of the compound in that solvent at the specified temperature.

ShakeFlaskProtocol A Prepare Standard Curve (HPLC) G Analyze Diluted Sample by HPLC A->G B Add Excess Solute to Known Volume of Solvent C Equilibrate with Agitation (e.g., 24-48h at 25°C) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant (0.45 µm syringe filter) D->E F Accurately Dilute Filtered Sample E->F F->G H Calculate Original Concentration from Standard Curve G->H

Caption: Shake-Flask Method for Quantitative Solubility.

Data Interpretation and Solvent System Optimization

The results from the quantitative solubility measurements should be tabulated for easy comparison.

Table 2: Example Solubility Data for 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine at 25 °C

SolventDielectric ConstantSolubility (mg/mL)
Water (pH 7)80.1[Insert Experimental Data]
Water (pH 3)80.1[Insert Experimental Data]
Methanol32.7[Insert Experimental Data]
Ethanol24.5[Insert Experimental Data]
Acetonitrile37.5[Insert Experimental Data]
DMSO47.2[Insert Experimental Data]
Dichloromethane8.9[Insert Experimental Data]
Toluene2.4[Insert Experimental Data]

Based on these results, further optimization can be explored:

  • Co-solvent Systems: If solubility in a single solvent is insufficient, binary or ternary solvent systems can be investigated. For example, a mixture of water and a water-miscible organic solvent like ethanol or DMSO can provide a tunable polarity to enhance solubility.

  • Temperature Effects: For most compounds, solubility increases with temperature. If required for a specific application, the temperature dependence of solubility can be determined by performing the shake-flask method at different temperatures.

Conclusion

The selection of an appropriate solvent for 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is a multifactorial process that is best approached through a combination of theoretical prediction and systematic experimental verification. By leveraging in silico tools to predict key physicochemical properties, researchers can make informed decisions about which solvents to screen, thereby saving time and resources. The provided protocols for qualitative and quantitative solubility determination offer a reliable framework for generating the necessary experimental data to guide the final solvent selection and optimization. A thorough and logical approach to solvent selection is a critical step in advancing the research and development of this and other novel chemical entities.

References

  • Note: As this is a generated document based on predictive models and general laboratory practices, direct citations to experimental data for the specific target molecule are not available. The following references provide a basis for the methodologies described.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Chemicalize. (n.d.). ChemAxon. Retrieved February 24, 2026, from [Link]

  • Babu, R. J., & Brogie, N. (2018). Chapter 4 - Preformulation. In Developing Solid Oral Dosage Forms (Second Edition) (pp. 95-131). Academic Press. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

  • Molinspiration Cheminformatics. (n.d.). Retrieved February 24, 2026, from [Link]

Application Note: High-Efficiency Synthesis of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the optimized synthetic protocol for 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS: 1006952-91-5). This structural motif—linking an electron-rich aminopyrazole with a pyridine ring—is a critical pharmacophore in modern kinase inhibitor discovery (e.g., BCR-ABL allosteric inhibitors like Asciminib derivatives) and fragment-based drug design.

While direct alkylation is possible, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB). This method offers superior chemoselectivity, preventing the formation of tertiary amine byproducts (over-alkylation) common in direct alkylation routes.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the secondary amine bond. The most convergent and reliable approach involves the condensation of 1-methyl-1H-pyrazol-4-amine with 4-pyridinecarboxaldehyde (isonicotinaldehyde), followed by in situ hydride reduction.

Reaction Scheme

The pathway proceeds via an imine (Schiff base) intermediate, which is selectively reduced.[1][2]

ReactionScheme Amine 1-methyl-1H-pyrazol-4-amine (Nucleophile) Imine Imine Intermediate (Transient) Amine->Imine AcOH, DCE - H2O Aldehyde 4-pyridinecarboxaldehyde (Electrophile) Aldehyde->Imine AcOH, DCE - H2O Product Target Product (Secondary Amine) Imine->Product NaBH(OAc)3 Reduction

Figure 1: Retrosynthetic disconnection and forward synthesis via reductive amination.

Critical Reagents & Materials

The following reagents are required. Purity of the starting amine and the quality of the aldehyde are critical for yield.

ReagentCAS NumberRoleGrade/Spec
1-Methyl-1H-pyrazol-4-amine 69843-13-6 Starting Material (Amine)>97% (HPLC)
4-Pyridinecarboxaldehyde 872-85-5 Starting Material (Aldehyde)>97%; Freshly distilled if yellow
Sodium Triacetoxyborohydride (STAB) 56553-60-7 Selective Reducing Agent95%+
Acetic Acid (Glacial) 64-19-7CatalystACS Reagent
1,2-Dichloroethane (DCE) 107-06-2SolventAnhydrous
Dichloromethane (DCM) 75-09-2Extraction SolventHPLC Grade
Sodium Bicarbonate (NaHCO₃) 144-55-8Quenching BaseSaturated Solution

Expert Insight on Reagents:

  • Aldehyde Quality: 4-Pyridinecarboxaldehyde oxidizes rapidly to isonicotinic acid (white solid) upon air exposure. If the liquid is dark brown or contains solids, purify via vacuum distillation or wash a DCM solution of the aldehyde with mild base before use.

  • Reducing Agent Choice: STAB is preferred over Sodium Cyanoborohydride (NaCNBH₃) due to lower toxicity and better handling in non-protic solvents like DCE. It is also milder than Sodium Borohydride (NaBH₄), reducing the risk of reducing the aldehyde before the imine forms.

Experimental Protocol: Reductive Amination

Scale: 5.0 mmol (approx. 0.5 g of amine) Time: 4–16 Hours

Step 1: Imine Formation[1]
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-methyl-1H-pyrazol-4-amine (485 mg, 5.0 mmol, 1.0 equiv) in 1,2-Dichloroethane (DCE) (20 mL).

  • Addition: Add 4-pyridinecarboxaldehyde (535 mg, 5.0 mmol, 1.0 equiv) to the stirring solution.

  • Catalysis: Add Acetic Acid (300 µL, ~1.0 equiv).

    • Note: The acid catalyzes the dehydration of the hemiaminal to the imine.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: The solution may turn slightly yellow/orange, indicating imine formation.

Step 2: Reduction[3]
  • Cooling: Cool the reaction mixture to 0°C using an ice bath (optional but recommended to control exotherm).

  • Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol, 1.5 equiv) portion-wise over 5 minutes.

    • Caution: Gas evolution (H₂) may occur. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–16 hours.

  • Monitoring: Monitor by LCMS or TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the imine (often unstable on silica) and the appearance of the product mass (M+H = 189.1).

Step 3: Workup & Purification
  • Quench: Slowly add Saturated NaHCO₃ (20 mL) to the reaction mixture. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

    • Critical Step: The product contains a pyridine ring.[3][4][5] Ensure the aqueous layer pH is >8 to keep the pyridine deprotonated and in the organic phase.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Flash Chromatography: Silica gel column. Gradient: 0% → 10% MeOH in DCM (with 1% NH₄OH additive to reduce tailing).

    • Recrystallization (Alternative): Trituration with cold diethyl ether or hexane/EtOAc if the crude is solid.

Process Validation & QC

Ensure the isolated material meets the following criteria before use in downstream applications.

TestExpected Result
Appearance Off-white to pale yellow solid
LCMS (ESI+) [M+H]⁺ = 189.23 m/z
¹H NMR (DMSO-d₆) Characteristic singlet for N-Methyl (~3.7 ppm); Pyridine doublets (~8.5 ppm, ~7.3 ppm); Pyrazole protons (~7.5 ppm).[6]
Purity >95% by HPLC (254 nm)
Workflow Diagram

ProtocolWorkflow Start Start: Reagent Prep Mix Mix Amine + Aldehyde (DCE, AcOH, 30 min) Start->Mix Reduce Add NaBH(OAc)3 (0°C -> RT, 4-16h) Mix->Reduce Check QC Check (LCMS) Complete? Reduce->Check Check->Reduce No (Add more STAB) Quench Quench (Sat. NaHCO3) Extract (DCM) Check->Quench Yes Purify Flash Column (DCM:MeOH:NH4OH) Quench->Purify

Figure 2: Operational workflow for the reductive amination protocol.

Troubleshooting & Expert Insights

Issue: Low Yield
  • Cause: Old aldehyde or wet solvent.

  • Fix: Distill 4-pyridinecarboxaldehyde or use a fresh bottle. Ensure DCE is anhydrous. Water hydrolyzes the imine back to starting materials.

Issue: Bis-alkylation (Tertiary Amine Formation)
  • Cause: Highly reactive aldehyde or excess aldehyde.

  • Fix: This is rare with reductive amination compared to direct alkylation. However, ensure the stoichiometry is 1:1. If observed, slow down the addition of the reducing agent or lower the temperature.

Issue: Product stuck in Aqueous Layer
  • Cause: Pyridine protonation.

  • Fix: The pyridine nitrogen (pKa ~5.2) can be protonated during the quench. Ensure the pH of the aqueous layer is adjusted to >10 using 1N NaOH before final extraction to drive the product into the organic phase.

Safety Information

  • 4-Pyridinecarboxaldehyde: Causes skin irritation and serious eye irritation. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable) and acetic acid. Keep away from ignition sources.

  • 1,2-Dichloroethane: Suspected carcinogen. Handle with double gloves and adequate ventilation.

References

  • Target Molecule Data: "1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine." PubChem, National Library of Medicine.

  • Amine Precursor: "1-Methyl-1H-pyrazol-4-amine."[7][8] Sigma-Aldrich Product Sheet.

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Kinase Inhibitor Context: Schoepfer, J., et al. "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1."[9] Journal of Medicinal Chemistry, 2018, 61(18), 8120-8135.

Sources

Crystallization methods for 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Crystallization of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Abstract

This document provides a comprehensive guide for developing a robust crystallization methodology for 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine. Given the absence of established public-domain protocols for this specific molecule, this guide emphasizes a first-principles approach. It is designed for researchers, medicinal chemists, and process development scientists. The protocols herein are based on established crystallization techniques for related nitrogen-containing heterocyclic compounds, including pyrazole and pyridine derivatives.[1][2] We will explore systematic solvent screening, four primary crystallization methods—Slow Evaporation, Cooling Crystallization, Vapor Diffusion, and Anti-Solvent Addition—and provide detailed, step-by-step protocols. The causality behind experimental choices is explained to empower the user to adapt and optimize these methods. This guide also includes a troubleshooting section to address common crystallization challenges and visual workflows to clarify the experimental processes.

Introduction and Molecular Analysis

1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring, a pyridine ring, and a secondary amine linker. Such molecules are common scaffolds in medicinal chemistry and drug discovery.[3] Obtaining a high-purity, crystalline solid form is paramount for accurate analytical characterization (e.g., X-ray crystallography), ensuring batch-to-batch consistency, and controlling physicochemical properties such as solubility and stability.

The molecule's structure suggests key intermolecular interactions that will govern its crystallization behavior:

  • Hydrogen Bonding: The secondary amine (N-H) is a hydrogen bond donor, while the pyridine nitrogen and pyrazole nitrogens are potential acceptors. This capacity for strong, directional hydrogen bonding is highly conducive to forming a stable crystal lattice.[4]

  • Polarity: The presence of multiple nitrogen atoms imparts significant polarity to the molecule.

  • Aromatic Interactions: The pyrazole and pyridine rings can participate in π-π stacking interactions, further stabilizing the crystal packing.

These features suggest that polar protic and aprotic solvents will be effective for dissolution, while less polar solvents may serve as anti-solvents.

Principles of Crystallization: Achieving Supersaturation

Crystallization is a phase transition process where a solute in a solution solidifies into a highly ordered, crystalline structure. The fundamental driving force for this process is supersaturation .[5] A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This state can be achieved by several methods, which form the basis of our experimental protocols.

cluster_0 Solubility Phase Diagram A Concentration B Temperature p1 p2 p3 p4 p5 labile Labile Zone (Spontaneous Precipitation) metastable Metastable Zone (Nucleation & Growth Possible) metastable->labile Metastable Limit undersaturated Undersaturated Zone (Dissolution) undersaturated->metastable start_point end_point1 start_point->end_point1 Cooling start_point2 end_point2 start_point2->end_point2 Evaporation or Anti-Solvent Addition

Figure 1: A conceptual diagram illustrating how cooling, evaporation, or anti-solvent addition moves a solution from an undersaturated state into the metastable zone where crystallization occurs.

Initial Solvent Screening

Before attempting the main crystallization protocols, a preliminary solvent screen is essential to identify suitable candidates. The ideal "good" solvent will dissolve the compound completely at an elevated temperature but sparingly at a lower temperature.

Protocol: Small-Scale Solubility Test

  • Place a small amount (e.g., 5-10 mg) of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine into several small vials.

  • To each vial, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume needed.

  • For solvents that dissolve the compound well, gently heat the vial to see if more solute can be dissolved.

  • For solvents that show poor solubility at room temperature, heat the vial to the solvent's boiling point to check for increased solubility.[8]

  • Cool any heated vials that formed a clear solution to room temperature and then in an ice bath to observe for precipitation.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassSolventRationale & Expected Behavior
Protic EthanolGood general solvent for many nitrogen-containing heterocycles; often effective for cooling crystallization.[1]
IsopropanolSimilar to ethanol but less polar; may offer a better solubility profile for cooling crystallization.[1]
MethanolHighly polar; may be too good a solvent, but useful for creating solutions for anti-solvent methods.[9]
Aprotic Polar AcetoneGood solvent power, volatile. Often used in anti-solvent pairs or for slow evaporation.[10]
AcetonitrileCan be effective for compounds with moderate polarity.
Ethyl AcetateMedium polarity; often provides a good temperature-dependent solubility profile.[11]
Aprotic Non-Polar TolueneMay be a poor solvent, making it a potential anti-solvent.
Heptane/HexaneVery likely to be an anti-solvent due to the compound's polarity.[10]
Other WaterThe compound's polarity may afford some water solubility. Water can be an excellent anti-solvent for solutions in polar organic solvents like ethanol or acetone.[10]

Detailed Crystallization Protocols

Method A: Slow Evaporation

This is often the simplest method to set up.[12][13] It is most effective when the compound is soluble in a relatively volatile solvent at room temperature.

Protocol:

  • Dissolve the compound in a suitable solvent (e.g., acetone, ethanol, ethyl acetate) at room temperature to create a nearly saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter, which can act as uncontrolled nucleation sites.[14]

  • Cover the vial with a cap or parafilm and pierce it with 1-2 small holes using a needle. The number and size of the holes control the evaporation rate.

  • Place the vial in a vibration-free location. To slow the process further and encourage larger crystal growth, the vial can be placed inside a larger, sealed container.[8]

  • Monitor the vial over several hours to days for crystal formation.

Figure 2: Workflow for the Slow Evaporation crystallization method.
Method B: Cooling Crystallization

Protocol:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimum amount of a suitable solvent (e.g., ethanol, isopropanol, ethyl acetate) to create a slurry.

  • Heat the mixture with stirring (e.g., on a hot plate) until the solvent boils and the solid dissolves completely. Add small portions of hot solvent if necessary to achieve a clear, saturated solution.[15]

  • If insoluble impurities are present, perform a hot filtration into a pre-warmed clean flask.

  • Cover the flask and allow it to cool slowly to room temperature. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools down) will promote the formation of larger crystals.[7]

  • Once at room temperature, the flask can be moved to an ice bath or a refrigerator (2-8°C) to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Figure 3: Workflow for the Cooling Crystallization method.
Method C: Vapor Diffusion

Vapor diffusion is an excellent and gentle method for growing high-quality single crystals, especially when only small amounts of material are available.[4][12] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.

Protocol:

  • Dissolve the compound in a small volume of a "good" solvent with a relatively high boiling point (e.g., methanol, acetonitrile).

  • Place this solution in a small, open vial (e.g., a 1-dram vial or a test tube).

  • In a larger container (e.g., a beaker or a jar), pour a small amount of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether, toluene). The anti-solvent must have a higher vapor pressure (lower boiling point) than the solvent.[4]

  • Place the small vial containing the compound solution inside the larger container, ensuring the liquid levels are not in contact.

  • Seal the larger container tightly and leave it undisturbed.

  • The anti-solvent vapor will slowly diffuse into the compound solution, reducing the compound's solubility and inducing crystallization over time.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (Higher BP)Anti-Solvent (Lower BP)
TolueneHexane
AcetonitrileDiethyl Ether
MethanolDiethyl Ether or Dichloromethane
WaterDioxane or Ethanol
Figure 4: Workflow for the Vapor Diffusion crystallization method.
Method D: Anti-Solvent Addition (Solvent Layering)

This technique involves directly introducing an anti-solvent to a solution of the compound, causing a rapid decrease in solubility.[1][16] A gentle variation is solvent layering, where the anti-solvent is carefully layered on top of the solution.

Protocol:

  • Prepare a concentrated solution of the compound in a "good" solvent (e.g., methanol, acetone) in a narrow container like a test tube or NMR tube.

  • Select an anti-solvent in which the compound is insoluble and that is miscible with the "good" solvent. To ensure a stable interface, the denser solvent should be the bottom layer.[8]

  • Carefully and slowly layer the anti-solvent on top of the compound solution. This can be done by letting the anti-solvent run down the side of the tilted tube.

  • A distinct interface between the two solvents should be visible.

  • Seal the tube and leave it undisturbed.

  • Over time, slow diffusion at the interface will create a zone of supersaturation, leading to crystal growth at the boundary.

Figure 5: Workflow for the Anti-Solvent Addition (Layering) method.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Crystallization

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated. - Nucleation is inhibited.- Concentrate the solution by slowly evaporating some solvent. - Cool the solution to a lower temperature. - Add a "seed" crystal of the compound if available.[15] - Gently scratch the inner surface of the glass with a stirring rod to create nucleation sites.[15]
Oiling Out - The compound's solubility is too high at the point of saturation. - The solution is cooled too rapidly. - The solvent is too "good."- Re-heat the solution to dissolve the oil, add more solvent, and cool much more slowly. - Try a different solvent or solvent system where solubility is lower. - Add a small amount of an anti-solvent before cooling.
Amorphous Powder Forms - Supersaturation was achieved too quickly, leading to rapid precipitation instead of ordered crystallization.- Repeat the experiment with a more dilute solution. - Slow down the process (slower cooling, slower evaporation, or slower anti-solvent addition).
Crystals are Too Small (Needles/Microcrystals) - Nucleation rate is too high compared to the growth rate. - Too many nucleation sites (e.g., dust).- Ensure all solutions are filtered before setting up the crystallization. - Slow down the rate of supersaturation (see above). - Reduce the concentration of the initial solution.

Conclusion

The crystallization of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, like any novel compound, requires a systematic and patient approach. By understanding the molecule's inherent chemical properties and applying the fundamental principles of crystallization, a successful protocol can be developed. This guide provides four robust, well-established methods that serve as excellent starting points. Researchers should begin with a thorough solvent screen and then proceed with small-scale trials of slow evaporation, cooling, vapor diffusion, and anti-solvent addition. Careful observation and iterative optimization based on the troubleshooting guide will be key to obtaining high-quality crystalline material suitable for further research and development.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Available at: [Link]

  • KU Leuven X-ray Core. (n.d.). How to crystallize your sample. Retrieved from [Link]

  • Jones, P. G. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B, 73(Pt 5), 887–894. Available at: [Link]

  • University of Toronto. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Available at: [Link]

  • JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2402. Available at: [Link]

  • JAXSON, C. (2013, July 31). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube. Retrieved from [Link]

  • Universidade Nova de Lisboa. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1871. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

  • Fun, H. K., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 12(8), 4851–4860. Available at: [Link]

  • Zhang, L., et al. (2021). Compression Rate-Dependent Crystallization of Pyridine. The Journal of Physical Chemistry C, 125(13), 7474–7480. Available at: [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Lee, A. Y. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Available at: [Link]

  • Journal of Chemical Science. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • IIP Series. (n.d.). RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE. Retrieved from [Link]

  • IUCr Journals. (2018). 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

Sources

Using 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine as a fragment in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine in Fragment-Based Drug Discovery

Executive Summary & Pharmacophore Rationale

In the landscape of modern kinase inhibitor design, the "privileged scaffold" concept remains a cornerstone of efficiency. This guide details the application of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (hereafter referred to as Fragment A ) as a high-value intermediate.

This molecule represents a strategic fusion of two validated pharmacophores: the 1-methyl-1H-pyrazole (a classic ATP-hinge binder) and the pyridine ring (a versatile hydrogen bond acceptor and solubility enhancer), linked by a flexible aminomethyl bridge.

Why this Fragment?

  • Hinge Binding Mimicry: The aminopyrazole motif mimics the adenine ring of ATP, capable of forming bidentate hydrogen bonds with the kinase hinge region (e.g., in JAK, Src, or BCR-ABL targets).

  • Vector Exploration: The secondary amine serves as a "growth vector," allowing medicinal chemists to extend the molecule into the solvent-exposed region or the hydrophobic back-pocket via acylation, sulfonylation, or nucleophilic aromatic substitution (SNAr).

  • Physicochemical Balance: The pyridine moiety lowers logP and provides a handle for pH-dependent solubility, addressing common attrition risks in early discovery.

Structural Analysis & Binding Logic

To effectively deploy Fragment A, one must understand its electronic and steric profile.

FeatureChemical ComponentFunction in Ligand-Protein Interaction
H-Bond Acceptor (HBA) Pyridine Nitrogen (N1)Interacts with lysine residues (e.g., catalytic Lys) or water networks.
H-Bond Donor/Acceptor Pyrazole NitrogensN2 acts as HBA; C-H bonds can engage in weak

-interactions.
Linker Secondary Amine (-NH-)Critical H-bond donor. Acts as the attachment point for library generation.
Solubility Handle Pyridine RingProtonation at physiological pH (pKa ~5.2) improves aqueous solubility.
Visualization: Pharmacophore Connectivity

The following diagram illustrates the structural logic and potential growth vectors for Fragment A.

Pharmacophore Pyrazole 1-Methyl-Pyrazole (Hinge Binder) Interaction1 ATP Pocket H-Bonds Pyrazole->Interaction1 Linker Aminomethyl Linker (Flexible Tether) Linker->Pyrazole C4-Attachment Pyridine Pyridine Ring (Solubility/HBA) Linker->Pyridine C4-Attachment Interaction2 Solvent Front Polar Interactions Pyridine->Interaction2 Vector Growth Vector (Acylation/Arylation) Vector->Linker N-Substitution

Figure 1: Pharmacophore connectivity of Fragment A, highlighting the central linker as the primary vector for diversification.

Synthesis Protocol: Reductive Amination Route

While Fragment A is commercially available, in-house synthesis is often required to introduce isotopic labels or specific derivatives. The most robust route is the reductive amination of 1-methyl-1H-pyrazol-4-amine with pyridine-4-carboxaldehyde.

Reagents & Equipment
  • Starting Material 1: 1-methyl-1H-pyrazol-4-amine (CAS: 69843-13-6)[1][2]

  • Starting Material 2: Pyridine-4-carboxaldehyde (CAS: 872-85-5)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask, dissolve 1-methyl-1H-pyrazol-4-amine (1.0 eq) and pyridine-4-carboxaldehyde (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Add Acetic Acid (1.5 eq) to catalyze imine formation.

    • Critical Control Point: Stir at room temperature for 2 hours under nitrogen. Monitor by TLC or LC-MS to confirm the disappearance of the amine and formation of the imine intermediate.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Note: STAB is preferred over NaBH4 to prevent reduction of the aldehyde to alcohol.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NaHCO3 solution.

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel).

      • Eluent: DCM:MeOH (95:5 to 90:10) with 1% NH4OH (essential to prevent streaking of the pyridine).

  • Validation:

    • Expected Mass (ESI+): [M+H]+ = 189.2.

    • 1H NMR (DMSO-d6) diagnostic peaks: Pyrazole-CH3 singlet (~3.8 ppm), Linker -CH2- doublet/singlet (~4.2 ppm), Pyridine aromatic protons.

Application Protocol: Library Generation (Fragment Growing)

Once Fragment A is synthesized, it serves as the nucleophile to generate a library of potential inhibitors. The following protocol describes coupling Fragment A to a carboxylic acid core (e.g., a substituted benzoic acid or heterocycle) to create an amide-linked inhibitor.

Workflow Logic

SynthesisWorkflow Start Fragment A (Secondary Amine) Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Core Scaffold Core (Carboxylic Acid) Core->Coupling Purification HPLC Purification (Reverse Phase) Coupling->Purification Library Final Inhibitor Library (Amide Linked) Purification->Library

Figure 2: Synthetic workflow for converting Fragment A into a focused library.

Coupling Protocol (Amide Bond Formation)
  • Preparation:

    • Dissolve the Carboxylic Acid Core (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid.

  • Addition:

    • Add Fragment A (1.0 eq) to the mixture.

    • Stir at Room Temperature for 4–12 hours.

  • Monitoring:

    • Monitor conversion via LC-MS.[2] Look for the mass shift corresponding to Core_MW + 188.2 - 18 (H2O).

  • Isolation:

    • For high-throughput libraries, filter the reaction mixture and purify directly via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Lyophilize fractions to obtain the final salt form.

Case Studies & Biological Context

Kinase Selectivity Profiling

When this fragment is incorporated into a scaffold (e.g., replacing a simple aniline in a known inhibitor), the pyridine nitrogen often creates a distinct selectivity profile.

  • Target Class: Tyrosine Kinases (e.g., Src, Abl) and Serine/Threonine Kinases (e.g., Aurora, CDK).

  • Mechanism: The pyrazole binds the hinge; the pyridine extends into the solvent front or interacts with the "gatekeeper" residue depending on the linker length.

Comparative Data: Fragment Impact on Potency Hypothetical data based on SAR trends in pyrazole-based inhibitors [1, 2].

Compound VariantR-Group (Fragment)Target (e.g., CDK2) IC50Solubility (pH 7.4)
Ref Compound Phenyl-amine150 nMLow (< 5 µM)
Analog 1 1-methyl-pyrazol-4-amine45 nMModerate
Analog 2 (Frag A) N-(pyridin-4-ylmethyl)-pyrazol-4-amine 12 nM High (> 50 µM)

Interpretation: The addition of the pyridine via the methyl linker (Analog 2) often improves potency via additional H-bond contacts and significantly enhances solubility due to the basic nitrogen.

References

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 4770990 (1-methyl-1H-pyrazol-4-amine). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation or "crash-out" events when diluting 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (hereafter referred to as Compound X ) from a DMSO stock into aqueous buffers (PBS, media).

The Root Cause: Compound X possesses a pH-dependent solubility profile driven by the pyridine nitrogen.

  • At pH 7.4 (Physiological): The pyridine ring (pKa ~5.2) and pyrazole system are predominantly uncharged and lipophilic, leading to poor intrinsic solubility (

    
    ) and rapid aggregation.
    
  • At pH < 4.5: The pyridine nitrogen protonates, forming a cation that significantly enhances aqueous solubility.

This guide provides three validated workflows to overcome these limitations: pH Manipulation , Cosolvent Systems , and Complexation .

Module 1: The pH Strategy (First Line of Defense)

User Question:

"Why does my compound dissolve in 0.1N HCl but precipitate immediately when I add it to my cell culture media (pH 7.4)?"

Technical Explanation:

This is a classic pKa-solubility interplay . Compound X behaves as a weak base.

  • Mechanism: The pyridine nitrogen is the most basic site. In 0.1N HCl (pH ~1), it is fully protonated (

    
    ), effectively becoming a salt. When you neutralize to pH 7.4, you strip this proton, reverting the molecule to its neutral, hydrophobic free-base form (
    
    
    
    ). If the concentration exceeds the intrinsic solubility (
    
    
    ) of the free base (likely < 50 µM), it precipitates.
Troubleshooting Protocol: Buffer Selection

Do not use standard PBS if high concentration is required. Switch to a buffered vehicle that maintains ionization or encapsulates the neutral form.

Target pHRecommended Buffer SystemSolubility PredictionContext
pH 4.0 - 5.0 Acetate Buffer (50 mM)High (> 1 mg/mL)Suitable for some in vivo dosing (IP/PO) but not cell culture.
pH 6.0 MES Buffer (50 mM)Moderate Transition zone. Risk of slow precipitation.[1]
pH 7.4 HEPES or PBSLow (Crash-out risk)Requires cosolvents (see Module 2) or Cyclodextrins.

Module 2: Formulation for Biological Assays (Cosolvents)

User Question:

"I need to dose cells at 10 µM. How do I prevent the DMSO stock from crashing out upon dilution?"

Technical Explanation:

When you dilute a DMSO stock (e.g., 10 mM) into water, you create a momentary supersaturated state. If the "kinetic solubility" is exceeded, the compound nucleates and forms micro-crystals. This is often invisible to the naked eye but results in false negatives in assays.

The "Solvent Spike" Protocol

Avoid direct 1:1000 dilution. Use an intermediate dilution step with a surfactant.

Reagents:

  • Stock: 10 mM Compound X in DMSO.

  • Cosolvent Mix: PEG400 (Polyethylene glycol) or PG (Propylene Glycol).

  • Surfactant: Tween 80 (Polysorbate 80).

Step-by-Step Procedure:

  • Prepare Intermediate: Mix your DMSO stock with PEG400 in a 1:1 ratio.

    • Why? This reduces the dielectric shock when hitting water.

  • Add Surfactant: Add Tween 80 to your final assay buffer at 0.05% - 0.1% (w/v).

    • Why? Surfactants form micelles that sequester the neutral compound, preventing crystal nucleation [1].

  • Slow Addition: Vortex the buffer while slowly adding the intermediate solution.

Module 3: In Vivo Formulation (Complexation)

User Question:

"I cannot use high DMSO/Tween for mouse studies due to toxicity. What is the alternative?"

Technical Explanation:

For in vivo work, Cyclodextrins (CDs) are the gold standard. They encapsulate the hydrophobic aromatic rings (pyridine/pyrazole) inside a donut-shaped cavity, shielding them from water while the outer shell remains hydrophilic [2].

Recommended Agent: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) (e.g., Captisol®) or HP-β-CD .

Formulation Protocol (20% HP-β-CD)
  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of 50 mM Acetate Buffer (pH 4.5).

    • Note: The combination of acidic pH (protonation) AND cyclodextrin (encapsulation) provides a synergistic solubility boost.

  • Compound Addition: Add Compound X powder slowly to the vehicle with constant stirring.

  • Sonication: Sonicate for 20-30 minutes at ambient temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to ensure sterility and remove any non-dissolved micro-particles.

Visual Troubleshooting Guides

Figure 1: Solubility Optimization Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityTree Start Start: Compound X Precipitation Check_pH Is the application pH sensitive? (e.g., Cell Culture vs. IV Dosing) Start->Check_pH Cell_Culture Cell Culture (pH 7.4) Check_pH->Cell_Culture Strict pH 7.4 In_Vivo In Vivo / Animal Study Check_pH->In_Vivo Flexible pH Check_Conc Target Concentration > 10 µM? Cell_Culture->Check_Conc Use_DMSO Standard DMSO (<0.5%) Check_Conc->Use_DMSO No Use_Cosolvent Use DMSO + PEG400 + Tween 80 Check_Conc->Use_Cosolvent Yes Route Route of Administration? In_Vivo->Route Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Acidic_Salt Use 0.1N HCl or Mesylate Salt Form Oral->Acidic_Salt Leverage Stomach pH Cyclodextrin 20% HP-beta-CD in Acetate Buffer (pH 4.5) IV->Cyclodextrin Avoid precipitation in blood

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Figure 2: Salt Screening Workflow

If you are scaling up, converting the free base to a salt form is recommended for long-term stability.

SaltScreen Input Compound X (Free Base) Solvent Dissolve in Acetone/EtOH Input->Solvent Acid_Add Add Acid (1.05 eq) Solvent->Acid_Add Choice Acid Selection Acid_Add->Choice HCl HCl (Hydrochloric) Choice->HCl Mesylate MsOH (Methanesulfonic) Choice->Mesylate Result_HCl Hygroscopic Salt? (Check Stability) HCl->Result_HCl Result_Mes Stable Crystalline Solid (Preferred) Mesylate->Result_Mes

Caption: Workflow for converting the free base into a soluble salt form. Mesylates are often preferred for pyridine-containing drugs.

Frequently Asked Questions (FAQs)

Q1: Can I just sonicate the suspension to dissolve it? A: No. Sonication only disperses the particles. If the thermodynamic solubility is exceeded, the particles will settle or "Ostwald ripen" (grow larger) over time, leading to erratic data. You must achieve a true molecular solution using the methods above.

Q2: I see a "haze" in my well plate after 24 hours. Is my data valid? A: Likely not. A haze indicates precipitation. This reduces the effective concentration of the drug available to the cells (meaning your


 will appear higher/worse than it actually is). Repeat the experiment using 0.1% Tween 80  in the media to stabilize the dispersion.

Q3: Is there a commercially available salt form? A: While most vendors supply the free base (CAS 1006952-91-5), the hydrochloride salt of the precursor (1-methyl-1H-pyrazol-4-amine HCl) is common. You can generate the salt of the final compound yourself using the workflow in Figure 2 .

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for Pyrazole-4-amine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Topic: Pyrazole-4-amine Impurities & Regioisomer Separation[1][2]

Welcome to the Technical Support Center

You have reached the advanced support module for small molecule chromatography. This guide addresses the specific challenges of analyzing pyrazole-4-amines , a class of compounds notorious for poor retention, severe peak tailing, and difficult regioisomer resolution.

Unlike standard alkyl-amines, pyrazole-4-amines possess a unique amphoteric nature and aromaticity that complicates standard C18 methods.[1] This guide synthesizes field-proven protocols to resolve these specific issues.

Module 1: Critical Decision Framework

Before starting your experiment, you must categorize your specific separation challenge.[2] Use the logic flow below to select your starting conditions.

Workflow: Method Selection Strategy

MethodSelection Start START: Define Analyte Properties LogP Is LogP < 0 (Highly Polar)? Start->LogP Isomers Are Regioisomers Present (N1 vs N2 substitution)? LogP->Isomers No (Retained on C18) HILIC ROUTE A: HILIC Mode (Acetonitrile/Ammonium Formate) LogP->HILIC Yes (Void Elution Risk) RP_Aq ROUTE B: Aqueous Stable RP (C18-AQ or Polar Embedded) Isomers->RP_Aq No (Standard Impurities) Phenyl ROUTE C: Phenyl-Hexyl / F5 (Pi-Pi Interaction Selectivity) Isomers->Phenyl Yes (Critical Pair)

Figure 1: Decision matrix for selecting the stationary phase based on polarity and impurity profile.

Module 2: Frequently Asked Questions (Troubleshooting)

Topic A: Retention Failures (The "Void Volume" Issue)

Q: My pyrazole-4-amine elutes in the void volume (t0) on a standard C18 column. Increasing water content causes the peak to disappear.[2] What is happening?

Diagnosis: You are likely experiencing "Phase Dewetting" (also known as phase collapse).[1][2]

  • The Mechanism: Pyrazole-4-amines are highly polar.[1] To retain them, you often need 95-100% aqueous mobile phases.[1][2] Standard C18 chains are hydrophobic; when exposed to 100% water, they mat down against the silica surface to minimize surface energy, expelling the mobile phase from the pores. The analyte no longer interacts with the stationary phase.[2]

  • The Fix:

    • Switch Column Chemistry: Use a Polar-Embedded C18 (e.g., amide or carbamate embedded) or a C18-AQ phase.[1][2] These have hydrophilic groups near the silica surface that allow water to penetrate the pores, maintaining chain extension.[2]

    • Alternative Mode: If LogP is < -1, switch to HILIC (Hydrophilic Interaction Liquid Chromatography).[1][2] Use a bare silica or Zwitterionic column with 90% Acetonitrile/10mM Ammonium Formate.[2]

Topic B: Peak Tailing & Asymmetry

Q: I have retention, but the peak tails severely (As > 1.5). I'm using a standard Formic Acid buffer.

Diagnosis: Secondary Silanol Interactions.[1][2][3]

  • The Mechanism: The amine on the pyrazole ring (and the ring nitrogens themselves) are basic.[2] At low pH (formic acid ~pH 2.7), the analyte is protonated (positively charged).[2] Residual silanols (Si-OH) on the column surface, if ionized (Si-O-), act as cation exchangers, dragging the peak tail.[1][4]

  • The Fix:

    • The "High pH" Strategy (Recommended): Pyrazoles are robust.[2] Switch to a High-pH Stable C18 (e.g., Hybrid Particle Technology) and use 10mM Ammonium Bicarbonate (pH 10) .[1][2]

      • Why: At pH 10, the amine is deprotonated (neutral), eliminating the ionic interaction with silanols.[2] Retention often increases significantly for bases at high pH.[2]

    • The "Ion Pairing" Strategy: If you must stay at low pH, add 0.05% - 0.1% Trifluoroacetic Acid (TFA) .[1][2] The trifluoroacetate anion pairs with the protonated amine, masking the charge and improving shape.[2] Note: TFA suppresses MS sensitivity.[1][2]

Topic C: Regioisomer Separation (N1 vs. N2)

Q: I cannot separate the N1-methyl and N2-methyl isomers of my pyrazole intermediate. They co-elute on C18. [1][2]

Diagnosis: Lack of Shape Selectivity.[2]

  • The Mechanism: Alkyl isomers often have identical hydrophobicity, making C18 ineffective.[2] You need a phase that discriminates based on electron density or steric shape.[2]

  • The Fix: Switch to a Phenyl-Hexyl or Fluorophenyl (PFP/F5) column.[1][2]

    • Why: The pi-electrons in the phenyl ring of the stationary phase interact with the pi-system of the pyrazole. The position of the methyl group (N1 vs N2) alters the electron distribution and steric access to the pyrazole ring, creating a separation factor (

      
      ) that C18 cannot achieve.[2]
      

Module 3: Optimized Experimental Protocols

Protocol 1: The "Scouting" Gradient for Pyrazoles

Use this protocol to characterize new impurities.

ParameterConditionRationale
Column Phenyl-Hexyl or Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm)Maximizes selectivity for aromatic isomers.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH)Suppresses protonation of basic amines; improves peak shape.[2]
Mobile Phase B Acetonitrile (100%)Standard organic modifier.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[2]
Gradient 0-2 min: 5% B (Isocratic hold)2-20 min: 5% -> 60% B20-25 min: 95% B (Wash)Initial hold prevents elution of polar impurities in the void.[1]
Temp 40°CLowers viscosity, improves mass transfer.[2]
Detection UV 230 nm, 254 nm230nm captures the amine; 254nm captures the aromatic ring.[2]
Protocol 2: HILIC Setup for Ultra-Polar Impurities

Use when analytes elute in void (t0) on Reversed Phase.[1][2]

  • Column: Bare Silica or Amide-bonded phase (100 x 2.1 mm, 1.7-3 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Start: 90% B / 10% A.

    • Critical: In HILIC, water is the "strong" solvent.[2][5] You must start high organic.[1][2]

  • Sample Diluent: 100% Acetonitrile (or 90:10 ACN:Water).[1][2]

    • Warning: Injecting a water-rich sample will cause massive peak distortion (breakthrough) in HILIC.[1][2]

Module 4: Comparative Data (Column Chemistry)

The following table summarizes expected performance for pyrazole-4-amine separations based on stationary phase chemistry.

Stationary PhaseRetention MechanismSuitability for PyrazolesPrimary Advantage
C18 (Standard) Hydrophobic InteractionLowGeneral use; often fails for polar amines.[1]
C18-AQ Hydrophobic + Hydrophilic EndcappingHigh Prevents dewetting in 100% aqueous buffer.[1][2]
Phenyl-Hexyl Pi-Pi Interaction + HydrophobicHigh Best for separating regioisomers.
PFP (Pentafluorophenyl) Dipole-Dipole + Pi-PiMedium/HighExcellent for halogenated pyrazole impurities.[1][2]
HILIC (Silica/Amide) Partitioning into water layerHigh Retains compounds with LogP < -1.[1][2]

Module 5: Visualizing the Interaction

Understanding the "Dewetting" phenomenon is critical for pyrazole analysis.[2]

Dewetting cluster_0 Standard C18 in 100% Water cluster_1 Polar-Embedded / AQ Phase Step1 Hydrophobic C18 Chains collapse to surface Step2 Pore Dewetting (Water expelled) Step1->Step2 Step3 Analyte flows past (No Interaction) Step2->Step3 StepA Hydrophilic Groups attract water StepB Chains remain extended (Pores wetted) StepA->StepB StepC Analyte interacts (Retention Success) StepB->StepC

Figure 2: Mechanism of Phase Collapse (Dewetting) vs. Stable Retention on AQ columns.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text on pKa and silanol interactions).

  • McCalley, D. V. (2010).[2] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.[1][2] Link[1][2]

  • Agilent Technologies. (2020).[1][2] "Strategies for the Separation of Polar Compounds." Technical Overview. Link

  • Waters Corporation. (2021).[1][2] "Separation of Regioisomers using Fluorinated Stationary Phases." Application Note. Link

  • Neue, U. D., et al. (2001).[2] "Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns." Journal of Chromatography A, 913(1-2), 1-11.[1][2] Link[1][2]

Sources

Technical Support Center: Stability of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Biology Division

This guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine. It addresses common questions and troubleshooting scenarios related to the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to provide both practical solutions and the underlying scientific rationale to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine in DMSO?

A1: While 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is a relatively stable molecule, its long-term integrity in DMSO solution is not guaranteed and is highly dependent on storage conditions.[1] The primary concerns for a molecule with its structure—containing a secondary amine, a pyridine ring, and a pyrazole ring—are oxidation and hydrolysis. DMSO itself is hygroscopic, meaning it readily absorbs water from the atmosphere, which can facilitate compound degradation.[2][3] For routine use, it is best practice to assume a finite shelf-life and implement quality control checks for aged solutions.

Q2: What are the optimal storage conditions for a 10 mM stock solution of this compound in DMSO?

A2: To maximize the shelf-life of your stock solution, adhere to the following best practices, which are designed to mitigate the primary degradation risks of water absorption and oxidation.

Parameter Recommendation Rationale
Temperature -20°C or -80°CLow temperatures significantly slow the rate of chemical degradation. Storage at -80°C is preferable for long-term archives (>6 months).[4]
Container Tightly sealed, low-extractable tubes (e.g., polypropylene or glass) with inert capsPrevents absorption of atmospheric moisture.[2] Using high-quality tubes minimizes leaching of contaminants.
Aliquoting Prepare single-use aliquotsThis is the most critical step to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen each time the stock is accessed.[5][6]
Atmosphere Store under an inert gas (Argon or Nitrogen) if possibleWhile not always practical, this can help displace oxygen and further protect against oxidative degradation.

Q3: Do I need to worry about freeze-thaw cycles degrading my compound?

A3: For many compounds, including this one, repeated freeze-thaw cycles are less detrimental than the moisture introduced each time a stock vial is opened at room temperature.[2][3][7] The primary issue with temperature cycling is the potential for water condensation to accumulate in the DMSO stock, which is a more significant cause of compound loss than the physical stress of freezing and thawing.[2][3] Aliquoting into single-use volumes is the most effective strategy to circumvent this issue entirely.[4][6]

Troubleshooting Guide

Q4: My assay results are inconsistent over time. Could my DMSO stock be the problem?

A4: Yes, inconsistent biological data is a classic indicator of compound degradation. If you observe a loss of potency or variable results from the same stock solution used weeks or months apart, its integrity should be the primary suspect. The concentration of the active compound may have decreased, or the degradation products themselves may be interfering with the assay. It is crucial to qualify your stock solution before conducting further experiments.

Q5: I analyzed my aged DMSO stock by LC-MS and see new peaks. What are they?

A5: The appearance of new peaks is direct evidence of degradation. Based on the structure of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, several degradation products are plausible.

Observation (m/z) Potential Identity Plausible Mechanism
M + 16 N-OxideOxidation of the pyridine nitrogen or, less commonly, the secondary amine. This is a very common degradation pathway for pyridine-containing compounds.
M + 32 Di-OxideOxidation at multiple sites on the molecule.
M - H + O Oxidative DehydrogenationFormation of an imine or other oxidized species.
Varies Dimerization/OligomerizationCan occur via various radical or condensation pathways, especially in the presence of light or trace metal catalysts.[8]
Varies Reaction with DMSO impuritiesDMSO can contain trace acidic or reactive impurities that may interact with the compound over time.[5]

To confirm the identity of these peaks, high-resolution mass spectrometry (HRMS) and potentially NMR spectroscopy would be required.

Q6: My compound precipitated out of the DMSO solution after thawing. What should I do?

A6: Precipitation upon thawing can occur for several reasons:

  • Water Absorption: The compound may be less soluble in a DMSO/water mixture than in pure, anhydrous DMSO.[9][10] As DMSO absorbs moisture, the solubility of your compound can decrease.

  • Supersaturation: The initial stock may have been a supersaturated solution that has now crashed out to its thermodynamic solubility limit.

  • Incorrect Storage Temperature: Accidental storage at 4°C instead of sub-zero temperatures can sometimes promote crystallization.

Troubleshooting Steps:

  • Gentle Warming: Warm the solution in a water bath at 30-37°C for 5-10 minutes.[6]

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[6]

  • Vortexing: Vigorously vortex the solution for 1-2 minutes.[6]

If the precipitate redissolves, immediately aliquot the solution into smaller, single-use volumes. If it does not redissolve, the solution should be considered compromised, as the concentration is no longer accurate. Do not simply take the supernatant, as its concentration will be unknown.

Best Practices & Experimental Protocols

Visual Workflow: Stability Assessment

The following diagram outlines a systematic workflow for assessing the stability of your compound in DMSO.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A 1. Obtain High-Purity Compound (>98%) B 2. Use Anhydrous, High-Purity DMSO (e.g., HPLC Grade) A->B C 3. Prepare 10 mM Stock Solution by Weight B->C D 4. Aliquot into Single-Use Polypropylene Vials C->D E Time Point 0 (T0) Immediate Analysis D->E Baseline F Condition 1: -80°C, Dark D->F G Condition 2: -20°C, Dark D->G H Condition 3 (Accelerated): 4°C, Dark D->H I Condition 4 (Stress): Room Temp, Light D->I J 5. Withdraw Aliquots at Time Points (e.g., 1, 3, 6 months) F->J G->J H->J I->J K 6. Perform LC-MS Purity Analysis J->K L 7. Compare Purity (%) vs. T0 K->L M 8. Determine Shelf-Life L->M

Caption: Workflow for a comprehensive DMSO stability study.

Protocol: LC-MS Purity Analysis

This protocol provides a general method to assess the purity of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine.

1. Sample Preparation: a. Thaw a single-use aliquot of your DMSO stock solution completely at room temperature. b. Vortex gently for 10 seconds to ensure homogeneity. c. Dilute the 10 mM stock 1:100 in a 50:50 mixture of Acetonitrile:Water to a final concentration of 100 µM. This prevents precipitation in the aqueous mobile phase and ensures a concentration suitable for UV and MS detection.

2. LC-MS Conditions:

Parameter Condition
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
UV Detection Diode Array Detector (DAD), 210-400 nm
MS Detector Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-1000

3. Data Analysis: a. Integrate the area under the curve (AUC) for all peaks detected by the UV detector (e.g., at 254 nm). b. Calculate purity as: (AUC_parent_peak / AUC_total_peaks) * 100%. c. Examine the mass spectrum to identify the m/z of the parent compound and any new peaks corresponding to potential degradants.

Potential Degradation Pathways

The following diagram illustrates the primary, chemically plausible degradation pathways for the target compound under typical storage conditions.

Degradation_Pathways Parent 1-methyl-N-(pyridin-4-ylmethyl) -1H-pyrazol-4-amine (Parent, M) N_Oxide Pyridine N-Oxide (M+16) Parent->N_Oxide + Oxygen (from air) Hydrolysis Hydrolysis Products (e.g., 1-methyl-1H-pyrazol-4-amine) Parent->Hydrolysis + Water (from hygroscopic DMSO) Dimer Oxidative Dimer (~2M-2H) Parent->Dimer Oxidation/Radical Pathway

Caption: Potential degradation products of the parent compound.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., & Traphagen, L. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. E., O'Donnell, G., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., & Traphagen, L. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. E., O'Donnell, G., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Matson, M. A., Ortillo, D. O., & Le, M. V. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • RSC Publishing. (2020). Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. [Link]

  • Li, Z., et al. (2015). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. RSC Advances. [Link]

  • de Esch, I. J. P., et al. (2019). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

Sources

Addressing hygroscopic nature of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Hygroscopicity & Stability in Solid-State Handling Document ID: TSC-2025-PYR-04 Status: Active Audience: Process Chemists, Medicinal Chemists, Formulation Scientists[1]

Executive Summary & Root Cause Analysis

The Problem: Researchers frequently report that hydrochloride (HCl) salts of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine exhibit severe hygroscopicity, leading to deliquescence (turning into oil) upon exposure to ambient air.[1]

The Chemical Root Cause: This molecule contains three nitrogenous basic centers: the pyridine nitrogen (


), the secondary amine, and the pyrazole nitrogen (

).[1][2]
  • Lattice Energy Mismatch: Small counter-ions like Chloride (

    
    ) often fail to form a sufficiently tight crystal lattice with this specific flexible scaffold.[1][2] The lattice energy is easily overcome by the hydration energy of atmospheric water.[1][2]
    
  • Hydrogen Bonding: The unprotonated nitrogens (if forming a mono-salt) act as hydrogen bond acceptors for water molecules, accelerating moisture uptake.[1][2]

  • Amorphous Content: Rapid precipitation often yields amorphous material, which has a higher surface area and higher energy state than crystalline forms, drastically increasing hygroscopicity.[1][2]

Troubleshooting Guides (FAQ Format)

Issue 1: "My solid turned into a gum/oil within minutes of filtration."

Diagnosis: Deliquescence due to Critical Relative Humidity (CRH) threshold breach.[1][2] The salt has absorbed enough water to dissolve itself.[1][2][3]

Immediate Action:

  • Do NOT attempt to dry the gum in an oven; it will likely decompose or form a glass.[1][2]

  • Re-dissolve the gum in anhydrous methanol or ethanol.[1][2]

  • Rotary evaporate to a foam, then treat with an anti-solvent (e.g., diethyl ether or MTBE) to induce precipitation.[1][2]

Long-Term Solution (Salt Switching): The HCl salt is likely unsuitable for open-air handling.[1][2] Switch to a counter-ion with higher lipophilicity and better packing efficiency.[1][2]

  • Recommendation: Tosylate (p-Toluenesulfonate) or Napsylate .[1][2] The aromatic rings in these anions can

    
    -stack with the pyridine/pyrazole core, increasing lattice stability and hydrophobicity.[1][2]
    
Issue 2: "Elemental Analysis (CHN) results are inconsistent."

Diagnosis: Variable water content. A "dry" looking powder may still contain 0.5 – 1.5 molar equivalents of non-stoichiometric water.[1][2]

Protocol:

  • Perform Thermogravimetric Analysis (TGA) to distinguish between surface water and bound solvates.[1][2]

  • If TGA shows gradual weight loss <100°C, it is surface moisture.[1][2]

  • Corrective Action: Dry samples in a vacuum oven at 40°C with P₂O₅ (Phosphorus Pentoxide) as a desiccant for 24 hours before analysis.

Issue 3: "The material cakes during scale-up."

Diagnosis: Ostwald ripening induced by humidity cycles.[1][2]

Protocol:

  • Avoid "crash cooling."[1][2] Rapid cooling traps solvent and creates defects.[1][2]

  • Seeding Strategy: Use 0.5% wt/wt seeds of the most stable polymorph at low supersaturation to ensure large, well-defined crystals with lower surface area.[1][2]

Experimental Protocols

Protocol A: Counter-Ion Screening (Salt Selection)

Objective: To identify a non-hygroscopic crystalline solid form.[1][2]

Reagents:

  • Free base: 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine[1]

  • Acids (1.05 eq): p-Toluenesulfonic acid, Fumaric acid, Succinic acid, Sulfuric acid.[1][2]

Workflow:

  • Dissolution: Dissolve 100 mg of free base in 10 volumes (1 mL) of MeOH/THF (1:1).

  • Acid Addition: Add acid solution (dissolved in minimal MeOH) slowly at 50°C.

  • Cooling: Cool slowly to 20°C at a rate of 5°C/hour.

  • Anti-Solvent: If no precipitate, add TBME (Methyl tert-butyl ether) dropwise until cloudy.[1][2]

  • Isolation: Filter under Nitrogen atmosphere.

  • Stress Test: Place wet cake in a chamber at 75% Relative Humidity (RH) for 24 hours.

    • Pass: Remains free-flowing powder.[1][2]

    • Fail: Becomes sticky/deliquescent.[1][2]

Protocol B: Dynamic Vapor Sorption (DVS) Interpretation

Use this to validate the new salt form.

DVS Profile (Weight Gain at 80% RH)ClassificationAction Required
< 0.2% Non-HygroscopicIdeal for development.[1][2]
0.2% - 2.0% Slightly HygroscopicAcceptable; requires standard desiccant packaging.[1][2]
2.0% - 15.0% HygroscopicRequires specialized handling (Glovebox, foil bags).[1][2]
> 15.0% DeliquescentREJECT FORM. Do not proceed.[1][2]

Decision Logic & Workflows

Diagram 1: Troubleshooting Decision Tree

Caption: Logic flow for addressing wet or unstable solid salts.

SaltTroubleshooting Start Problem: Solid is Wet/Sticky CheckForm Is it an HCl Salt? Start->CheckForm Dry Attempt Vacuum Drying (40°C, P2O5, 24h) CheckForm->Dry No Switch CRITICAL: Switch Counter-ion CheckForm->Switch Yes (High Risk) Result Did it stabilize? Dry->Result Result->Switch No (Still sticky) Pack Packaging Solution: Alu-Alu Blister / Desiccant Result->Pack Yes (Stable) Select Select Lipophilic Anion (Tosylate, Napsylate) Switch->Select Screen Perform Polymorph Screen (Find stable lattice) Select->Screen Screen->Pack

[1]

Diagram 2: Salt Selection Workflow

Caption: Systematic pathway to identify a stable, non-hygroscopic salt form.

SaltSelection FreeBase Free Base (Dissolved in MeOH/THF) AcidAdd Add Counter-Ion (1.05 eq) FreeBase->AcidAdd Branch1 pKa < 3 (Sulfates/Sulfonates) AcidAdd->Branch1 Strong Acid Branch2 pKa 3-5 (Fumarate/Succinate) AcidAdd->Branch2 Weak Acid Cryst Controlled Cooling (50°C -> 20°C) Branch1->Cryst Branch2->Cryst Isolate Isolation (N2 atm) Cryst->Isolate Stress Stress Test (75% RH, 24h) Isolate->Stress

[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [1][2]

    • Context: Authoritative source on counter-ion selection (pKa matching) and the effect of lipophilic anions (Tosylate) on hygroscopicity.[1][2]

  • Lu, X., et al. (2025).[1][2] "Optimized Synthesis of Asciminib Hydrochloride." Chinese Journal of Pharmaceuticals, 56(11): 1398.[1][2] [1][2][4]

    • Context: Describes the handling and synthesis of similar pyrazole-pyridine intermediates, validating the use of HCl salts and the associated purific
  • BenchChem Technical Support. (2025). "Addressing the stability and hygroscopicity of pyridinium salts."

    • Context: Provides general protocols for handling hygroscopic pyridine-based salts, including solvent switching and inert
  • FDA Guidance for Industry. (2007). "ANDAs: Pharmaceutical Solid Polymorphism."

    • Context: Regulatory framework for monitoring solid-state forms and the impact of hygroscopicity on drug stability.[1][2]

Sources

Technical Support Center: Scale-Up Optimization for 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Focus: Process Chemistry / Scale-Up Molecule ID: 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (Secondary Amine Linker)

Introduction: The Scale-Up Challenge

Welcome to the Process Optimization Support Center. The synthesis of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine typically involves a reductive amination between 1-methyl-1H-pyrazol-4-amine (Nucleophile) and isonicotinaldehyde (Electrophile).

While straightforward on a milligram scale, this reaction presents three distinct failure modes at the kilogram scale:

  • Bis-alkylation: Over-reaction leading to the tertiary amine impurity.

  • Pyridine Solubility: Loss of product to the aqueous phase during work-up due to the pyridine moiety.

  • Catalyst/Reagent Residues: Boron gelation (if using STAB) or catalyst poisoning (if using hydrogenation).

This guide provides modular troubleshooting workflows to address these specific bottlenecks.

Module 1: Reaction Optimization (The "Upstream" Phase)

Core Protocol: Reductive Amination

Recommended Route: Indirect Reductive Amination (Imine pre-formation followed by reduction). Reagents: Sodium Triacetoxyborohydride (STAB) or NaBH4; Acetic Acid (AcOH); DCE or Methanol.

Troubleshooting & FAQs

Q1: I am seeing significant amounts of the bis-alkylated impurity (tertiary amine). How do I suppress this?

  • Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine), competing for the aldehyde.

  • Solution:

    • Switch to Stepwise (Indirect) Amination: Do not mix everything at once. Stir the amine and aldehyde in solvent (MeOH or DCE) for 2–4 hours first to form the imine completely. Then add the reducing agent.[1][2][3]

    • Stoichiometry Control: Use a slight excess of the pyrazole amine (1.1 equiv) relative to the aldehyde. It is easier to wash away unreacted starting amine than to separate the bis-impurity.

Q2: The reaction stalls at 80% conversion. Adding more reducing agent doesn't help.

  • Diagnosis: Water accumulation or pH drift. Water inhibits imine formation (equilibrium shifts back to aldehyde/amine).

  • Solution:

    • Drying Agents: Add anhydrous MgSO₄ or molecular sieves during the imine formation step (before adding hydride).

    • Acid Catalysis: Ensure 1.0–1.5 equivalents of Acetic Acid are present. The pyridine ring acts as a base buffer; if the pH is too high, the aldehyde activation is poor.

Q3: Can I use Catalytic Hydrogenation (Pd/C + H2) to make this "greener"?

  • Warning: Proceed with caution.

  • Technical Insight: The pyridine nitrogen is a notorious catalyst poison. It coordinates to the Pd surface, killing activity.

  • Workaround: If you must use hydrogenation, run the reaction in acidic media (AcOH or dilute HCl in MeOH) to protonate the pyridine ring, reducing its affinity for the metal catalyst.

Visual: Reaction Pathway & Control Points[4]

ReactionPathway Start Start: 1-methyl-pyrazol-4-amine + Isonicotinaldehyde Imine Intermediate: Imine Species Start->Imine -H2O (Add MgSO4) Reduction Step: Reduction (STAB or NaBH4) Imine->Reduction +Hydride Source Control1 Control: Pre-form Imine to limit impurity Imine->Control1 Product Target: Secondary Amine Reduction->Product Major Path Impurity Impurity: Bis-alkylated Tertiary Amine Product->Impurity +Aldehyde excess (Avoid this)

Caption: Stepwise reductive amination workflow emphasizing imine pre-formation to minimize bis-alkylation impurities.

Module 2: Work-up and Isolation (The "Downstream" Phase)

The Challenge: The "Sticky" Pyridine

The product contains a basic pyridine nitrogen and a pyrazole ring. It is amphoteric and highly soluble in aqueous acids, but also moderately soluble in water at neutral pH, leading to yield loss.

Troubleshooting & FAQs

Q4: Upon quenching with water, I get a thick, unmanageable emulsion (boron gel).

  • Diagnosis: Boron salts (from STAB or NaBH4) form polymeric gels in water.

  • Solution:

    • Methanol Quench: Quench the reaction mixture with Methanol first, then heat to reflux for 30 mins. This forms trimethyl borate (volatile), which can be distilled off.

    • Tartrate Wash: Use 20% aqueous Potassium Sodium Tartrate (Rochelle's Salt) instead of water. This complexes the boron and breaks the emulsion.

Q5: My organic layer yield is low. Where is my product?

  • Diagnosis: The product is likely protonated and stuck in the aqueous layer, or the free base is water-soluble.[4]

  • Solution (The "Salting Out" Protocol):

    • Adjust aqueous pH to >10 using NaOH or K2CO3 (ensure product is in Free Base form).

    • Saturate the aqueous layer with NaCl (brine).

    • Extract with DCM/IPA (3:1 ratio) . Pure DCM or Ethyl Acetate is often insufficient for polar pyridine-amines. The IPA helps pull the polar molecule into the organic phase.

Data: Solvent Extraction Efficiency
Solvent SystemExtraction EfficiencyNotes
Ethyl AcetateLow (<60%)Product remains in aqueous phase.
Dichloromethane (DCM)Moderate (75%)Good, but prone to emulsions.
DCM : Isopropanol (3:1) High (>95%) Recommended. Breaks emulsions; high solubility for polar amines.
TolueneVery LowProduct oils out; poor solubility.
Visual: Work-up Decision Tree

WorkupTree Quench Reaction Complete (Boron Residues Present) BoronHandling Boron Removal Strategy Quench->BoronHandling Rochelle Method A: Rochelle's Salt Wash BoronHandling->Rochelle Standard MeOH Method B: MeOH Quench + Distill BoronHandling->MeOH Large Scale Extraction Extraction Phase Rochelle->Extraction MeOH->Extraction SolventChoice Solvent: DCM/IPA (3:1) Extraction->SolventChoice Isolation Isolation SolventChoice->Isolation SaltForm Salt Formation (HCl or Oxalate) Isolation->SaltForm If oiling occurs

Caption: Decision tree for handling boron residues and selecting extraction solvents to maximize yield.

Module 3: Solid State & Purification

Q6: The product isolates as a brown oil. How do I get a stable solid?

  • Technical Insight: Many secondary amines with flexible linkers (like the methylene bridge here) have low melting points in their free base form.

  • Protocol (Salt Formation):

    • Dissolve the crude oil in Ethanol (5 volumes).

    • Add Oxalic Acid (1.0 equiv) dissolved in hot Ethanol.

    • Cool slowly. Oxalate salts of pyridine-amines are typically highly crystalline and non-hygroscopic compared to HCl salts.

    • Alternative: Use Fumaric Acid if a pharmaceutically acceptable counter-ion is required immediately.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[6]

    • Relevance: Establishes the baseline protocol for STAB-mediated reductive amin
  • Ripin, D. H., et al. (2003).[6] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120.[6]

    • Relevance: Discusses stepwise imine formation to prevent impurity form
  • Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650.

    • Relevance: Detailed protocols for handling boron waste streams and quenching on a kilogram scale.
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[3]

    • Relevance: Provides property data on pyridine solubility and logD manipul

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine , a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide provides a robust, predicted ¹H NMR data set derived from established principles and spectral data of analogous structures.

The guide is designed for researchers, scientists, and drug development professionals. It explains the causal relationships between the molecule's structure and its spectral features, provides a detailed experimental protocol for data acquisition, and presents a comparative analysis with key structural isomers to highlight the diagnostic power of ¹H NMR in unambiguous structure elucidation.

Predicted ¹H NMR Profile of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

The structural features of the target molecule—a 1,4-disubstituted pyrazole ring, a 4-substituted pyridine ring, and a methylene amine linker—give rise to a distinct ¹H NMR spectrum. The analysis below deconstructs the expected spectrum signal by signal. The predictions are based on a standard deuterated solvent like DMSO-d₆, where amine protons are less prone to rapid exchange.

Caption: Molecular structure with proton labeling.

Rationale for Predicted Chemical Shifts (δ):

  • Pyridine Protons (H-2', H-6' and H-3', H-5'): The pyridine ring exhibits a classic AA'BB' system characteristic of 4-substitution.

    • H-2', H-6' (δ ≈ 8.50 ppm): These protons are ortho to the electronegative nitrogen atom, which strongly deshields them, shifting their signal significantly downfield.[1][2] They are expected to appear as a doublet.

    • H-3', H-5' (δ ≈ 7.30 ppm): These protons are meta to the nitrogen and are less affected, appearing at a chemical shift closer to that of benzene protons.[1][2] They will also appear as a doublet, coupled to H-2' and H-6'.

  • Pyrazole Protons (H-3, H-5): The 1,4-disubstitution pattern on the pyrazole ring simplifies the spectrum.

    • H-5 (δ ≈ 7.40 ppm): In 1-methylpyrazole, the H-5 proton is typically downfield of the H-3 proton.[3] The amino group at position 4 is electron-donating, which should shield both protons, but the relative positions are expected to be maintained. This proton will appear as a singlet.

    • H-3 (δ ≈ 7.15 ppm): This proton is adjacent to the N-methyl group and is expected to be slightly upfield of H-5.[3] It will also appear as a singlet. Long-range coupling between H-3 and H-5 may result in very slight broadening or a minuscule splitting (J < 1 Hz).

  • Methylene Bridge Proton (-CH₂-, H-α):

    • H-α (δ ≈ 4.40 ppm): These two protons are situated between two electron-withdrawing groups: the pyridine ring and the amine nitrogen. This environment causes significant deshielding.[4] Assuming coupling to the adjacent NH proton, this signal is predicted to be a doublet. If the NH proton undergoes rapid exchange, this signal would collapse to a singlet.

  • N-Methyl Protons (-CH₃, H-β):

    • H-β (δ ≈ 3.75 ppm): The methyl group is attached to the pyrazole nitrogen (N-1). Its chemical shift is characteristic of N-methyl groups on five-membered aromatic heterocycles and is expected to be a sharp singlet.[3][5]

  • Amine Proton (-NH-):

    • -NH- (δ ≈ 5.5 - 6.5 ppm): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[6] In DMSO-d₆, it is often observed as a somewhat broad signal. It is expected to be a triplet due to coupling with the adjacent methylene protons (H-α).

Summary of Predicted ¹H NMR Data:

SignalAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1H-2', H-6'~ 8.50Doublet (d)2HJ = ~6.0 Hz
2H-5~ 7.40Singlet (s)1H-
3H-3', H-5'~ 7.30Doublet (d)2HJ = ~6.0 Hz
4H-3~ 7.15Singlet (s)1H-
5-NH-~ 5.5 - 6.5Triplet (t)1HJ = ~5.5 Hz
6H-α (-CH₂-)~ 4.40Doublet (d)2HJ = ~5.5 Hz
7H-β (-CH₃)~ 3.75Singlet (s)3H-

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

This section details a standardized workflow for acquiring a high-quality ¹H NMR spectrum. Adherence to this protocol ensures reproducibility and data integrity.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d6) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer lock 4. Lock & Shim transfer->lock params 5. Set Parameters (zg30, 16 scans, d1=2s) lock->params acquire 6. Acquire FID params->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase Correction ft->phase baseline 9. Baseline Correction phase->baseline reference 10. Reference (DMSO @ 2.50 ppm) baseline->reference integrate 11. Integrate Peaks reference->integrate analyze 12. Analyze & Assign integrate->analyze

Caption: Standardized workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine.

    • Dissolve the sample in approximately 0.6 mL of high-quality deuterated dimethyl sulfoxide (DMSO-d₆).[6] Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Set up a standard 1D proton experiment. Recommended parameters include:

      • Pulse Program: A standard 30° or 90° pulse sequence (e.g., 'zg30' on Bruker systems).

      • Spectral Width: 0-12 ppm.

      • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

      • Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation.[6]

    • Acquire the Free Induction Decay (FID).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift axis by referencing the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all signals to determine the relative number of protons for each.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.

Comparative Analysis with Structural Isomers

To underscore the diagnostic utility of ¹H NMR, we compare the predicted spectrum of the target compound with two structural isomers: one where the pyridylmethyl group is attached at the 2-position, and another where the pyridine ring is replaced with a phenyl ring.

Target Compound Isomer 1 Isomer 2
Structure 1-methyl-N-(pyridin-4-yl methyl)-1H-pyrazol-4-amine1-methyl-N-(pyridin-2-yl methyl)-1H-pyrazol-4-amine1-methyl-N-(phenyl methyl)-1H-pyrazol-4-amine
Image

Comparative Table of Predicted ¹H NMR Chemical Shifts (δ, ppm):

Proton AssignmentTarget CompoundIsomer 1 (2-pyridyl)Isomer 2 (benzyl)Key Differentiator
Aromatic Protons 8.50 (d, 2H) , 7.30 (d, 2H) ~8.55 (d, 1H), ~7.75 (t, 1H), ~7.30 (d, 1H), ~7.25 (t, 1H)~7.25-7.40 (m, 5H)Splitting Pattern: Symmetrical AA'BB' vs. complex ABCD vs. simple multiplet.
Pyrazole H-5 ~7.40 (s, 1H)~7.40 (s, 1H)~7.40 (s, 1H)Largely unaffected.
Pyrazole H-3 ~7.15 (s, 1H)~7.15 (s, 1H)~7.15 (s, 1H)Largely unaffected.
-NH- Proton ~5.5-6.5 (t, 1H)~5.5-6.5 (t, 1H)~5.5-6.5 (t, 1H)Similar, but may vary slightly.
-CH₂- Bridge ~4.40 (d, 2H)~4.55 (d, 2H) ~4.30 (d, 2H)Deshielding: Proximity to N in Isomer 1 causes a downfield shift.
-CH₃ Group ~3.75 (s, 3H)~3.75 (s, 3H)~3.75 (s, 3H)Unaffected.

Discussion of Key Differences:

  • Aromatic Region: This is the most diagnostic region.

    • Target Compound: The 4-pyridyl group gives two clean doublets with 2H integration each, a hallmark of its symmetry.

    • Isomer 1 (2-pyridyl): The lack of symmetry results in four distinct signals for the four pyridine protons, creating a complex and crowded multiplet pattern (an ABCD system). The proton adjacent to the nitrogen (H-6') would be the most downfield.

    • Isomer 2 (benzyl): The five equivalent protons of the phenyl ring would typically appear as a single, unresolved multiplet in the range of 7.25-7.40 ppm, lacking the strong downfield signal characteristic of protons ortho to a pyridine nitrogen.

  • Methylene Bridge (-CH₂-):

    • The chemical shift of the methylene bridge is sensitive to the nature of the attached aromatic ring. In Isomer 1 , the methylene group is directly adjacent to the highly electronegative pyridine nitrogen, leading to a more pronounced deshielding effect and a shift further downfield compared to the target compound. The benzyl group in Isomer 2 is less electron-withdrawing, resulting in a slight upfield shift for its methylene protons.

This comparative analysis demonstrates that ¹H NMR spectroscopy provides clear and unambiguous data to differentiate between these closely related structural isomers, a critical capability in drug discovery and process chemistry.

References

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...[7]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC.[8]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry.[9][10]

  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.[1]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts (ppm) observed for the H a protons of trans-4-styrylpyridines and its photoreaction products.[11]

  • ResearchGate. (n.d.). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies.

  • Elguero, J., et al. (1966). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry.[12]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.[4]

  • Bull, T. E., et al. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Acta Chemica Scandinavica.[2]

  • Schaefer, T., & Wasylishen, R. (1973). Sigma and Pi Electron Contributions to Long-range Spin–Spin Coupling Constants in the Methyl Derivatives of the Fluoropyridine. Canadian Journal of Chemistry.[13]

  • ChemicalBook. (n.d.). 1-Methylpyrazole(930-36-9) 1H NMR spectrum.[3]

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate.[6]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.[14]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.[15]

  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine.[16]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.[17]

  • ChemicalBook. (n.d.). 1-methyl-1H-pyrazol-4-amine(127107-23-7) 1 H NMR.[18]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[5]

Sources

Technical Comparison: LC-MS/MS Fragmentation Dynamics of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine CAS: 1006952-91-5 Formula: C₁₀H₁₂N₄ Exact Mass: 188.1062 Da ([M+H]⁺ = 189.1135 m/z)

This guide provides a definitive technical analysis of the mass spectrometric behavior of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine , a critical scaffold in kinase inhibitor development (e.g., FGFR, VEGFR targets). We compare its fragmentation profile against structural regioisomers (2- and 3-pyridyl analogs) to establish a self-validating identification protocol.

The analysis focuses on the competitive ionization between the pyridine and pyrazole moieties and the characteristic cleavage of the methylene-amine bridge, providing a robust method for distinguishing this specific isomer in complex biological matrices or synthetic mixtures.

Part 1: Fragmentation Mechanism & Deep Dive

The Primary Fragmentation Pathway

The MS/MS spectrum of the [M+H]⁺ ion (m/z 189.11) is dominated by cleavage at the labile C-N bond connecting the methylene bridge to the exocyclic amine. This process is driven by the stability of the resulting carbocations.

  • Precursor Ion: m/z 189.11 (Protonated molecular ion).

  • Primary Fragment (Base Peak): m/z 92.05 (Pyridin-4-ylmethyl cation).

    • Mechanism:[1] Heterolytic cleavage of the C-N bond. The positive charge is strongly stabilized by resonance within the pyridine ring (picolyl cation).

  • Secondary Fragment: m/z 98.07 (1-methyl-1H-pyrazol-4-ammonium cation).

    • Mechanism:[1] Proton retention on the more basic secondary amine nitrogen followed by cleavage.

  • Tertiary Fragments (Diagnostic):

    • m/z 65.04: Derived from the m/z 92 ion via loss of HCN (27 Da), characteristic of pyridine rings.

    • m/z 42.03: Derived from the m/z 98 pyrazole fragment, representing ring disintegration (acetonitrile/aziridine species).

Comparative Fragmentation Topology

The following Graphviz diagram illustrates the specific fragmentation pathways, highlighting the divergence between the pyridine and pyrazole reporter ions.

FragmentationPathway Parent [M+H]+ Precursor m/z 189.11 (C10H13N4+) Frag_Py Pyridin-4-ylmethyl Cation m/z 92.05 (Base Peak) Parent->Frag_Py C-N Cleavage (Charge on Pyridine) Frag_Pz Aminopyrazole Cation m/z 98.07 Parent->Frag_Pz C-N Cleavage (Charge on Amine) Frag_65 Cyclopentadienyl Cation m/z 65.04 (Loss of HCN) Frag_Py->Frag_65 -HCN (27 Da) Frag_42 Ring Fragment m/z 42.03 Frag_Pz->Frag_42 Ring Opening

Figure 1: MS/MS fragmentation tree showing the competitive charge retention pathways between the pyridine and pyrazole moieties.[1]

Part 2: Comparative Analysis vs. Alternatives

Differentiation of the 4-pyridyl isomer from its 2-pyridyl and 3-pyridyl regioisomers is a common analytical challenge. While all three isomers share the same exact mass (189.11), their fragmentation energy profiles differ.

Performance Comparison Table
FeatureTarget: 4-Pyridyl Isomer Alt: 3-Pyridyl Isomer Alt: 2-Pyridyl Isomer Implication
Precursor m/z 189.11189.11189.11Indistinguishable in MS1.
Major Fragment m/z 92 (High Intensity)m/z 92 (Medium Intensity)m/z 92 (Variable)4-isomer yields the most stable picolyl cation.
m/z 92 Stability HighModerateLow2-pyridyl cation is less stable, often leading to rapid secondary fragmentation.
Secondary Ion m/z 65 (Clean transition)m/z 65m/z 65 + others2-pyridyl often shows unique "ortho-effect" fragments.
Retention Time Late Eluter (Typical)IntermediateEarly EluterPolarity differences drive RT separation on C18.
Collision Energy (CE) Opt: 25-30 eVOpt: 25-30 eVOpt: 20-25 eV2-pyridyl bond is often more labile.
Why This Matters
  • False Positives: Relying solely on the m/z 189 -> 92 transition can lead to false identification of the 2- or 3-isomer.

  • Resolution Strategy: The m/z 92/98 ratio is the key discriminator. The 4-pyridyl isomer typically stabilizes the m/z 92 cation more effectively than the pyrazole cation (m/z 98) compared to the 2-pyridyl isomer, where steric hindrance and electronic repulsion at the ortho position can alter the fragmentation kinetics.

Part 3: Self-Validating Experimental Protocol

This protocol is designed to be self-validating : the presence of specific ion ratios confirms the identity without needing an external reference standard for every run.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source essential for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

Decision Workflow (DOT)

Workflow Start Sample Injection (ESI+) MS1 MS1 Scan Target: 189.11 m/z Start->MS1 Check1 Peak Detected? MS1->Check1 MS2 MS2 Fragmentation (CE: 30 eV) Check1->MS2 Yes Result_Neg REJECT (Isomer/Impurity) Check1->Result_Neg No Eval_92 Check m/z 92 (Base Peak?) MS2->Eval_92 Eval_98 Check m/z 98 (>10% Intensity?) Eval_92->Eval_98 Yes Eval_92->Result_Neg No (Wrong Scaffold) Result_Pos CONFIRMED 4-Pyridyl Isomer Eval_98->Result_Pos Yes Eval_98->Result_Neg No (Likely 2/3-Isomer)

Figure 2: Logical decision tree for confirming compound identity using MS/MS spectral features.

Validation Criteria
  • Retention Time: Must match reference ± 0.1 min.

  • Ion Ratio: The intensity ratio of 92/98 should be consistent (typically > 2:1 for the 4-pyridyl isomer under standard ESI conditions).

  • Absence of Unique Isomer Fragments: Ensure no significant peaks at m/z 100-110 which might indicate different alkylation patterns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of nitrogen heterocycles in LC-MS. Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. 1,3,5-Trimethyl-1H-pyrazol-4-amine Gas Phase Spectrum. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) Comparison: Pyrazole-4-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-4-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of ATP-competitive kinase inhibitors. Its planar geometry and hydrogen-bonding capability allow it to mimic the adenine ring of ATP, making it a cornerstone in the design of inhibitors for targets such as Janus Kinases (JAK) , Cyclin-Dependent Kinases (CDK) , and Aurora Kinases .

This guide provides an objective, data-driven comparison of pyrazole-4-amine analogs, moving beyond simple descriptions to analyze the causality between structural modifications and biological performance. We focus on the transition from early-stage "hits" to optimized "leads," highlighting how substitutions at the N1, C3, and C5 positions dictate potency, selectivity, and physicochemical properties.

Mechanistic Basis & Scaffold Architecture

The pyrazole-4-amine core functions primarily as a hinge-binding motif . In the ATP-binding pocket of a kinase, the exocyclic amino group (at C4) and the endocyclic nitrogen (N2) often form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., Glu81 and Leu83 in CDK2).

The SAR Architect

To optimize this scaffold, we treat the pyrazole ring as a quadrant system:

  • Zone 1 (4-NH₂): The primary H-bond donor. Modification here (e.g., amidation/alkylation) dramatically alters hinge affinity.

  • Zone 2 (N1-Tail): The solvent-exposed region. This is the primary vector for improving solubility (LogP reduction) and pharmacokinetic (PK) profiles without disrupting binding affinity.

  • Zone 3 (C3/C5-Core): The "Gatekeeper" interaction zone. Substituents here determine selectivity by probing the hydrophobic pocket or clashing with the gatekeeper residue (e.g., Threonine vs. Methionine).

Comparative SAR Analysis

We compare three distinct analog classes representing the evolution of a kinase inhibitor project.

The Contenders
FeatureAnalog A (Baseline Hit) Analog B (Selectivity Optimized) Analog C (Lead Candidate)
Structure 1-Methyl-3-phenyl-1H-pyrazol-4-amine1-Methyl-3-(2-chlorophenyl)-1H-pyrazol-4-amine1-(Piperidin-4-yl)-3-(2-chlorophenyl)-1H-pyrazol-4-amine
N1-Substituent Methyl (Small, hydrophobic)MethylPiperidine (Solubilizing, basic)
C3-Substituent Phenyl (Rotatable)2-Chlorophenyl (Twisted/Locked)2-Chlorophenyl
Primary Deficit Low Selectivity, High LogPLow SolubilityNone (Balanced Profile)
Performance Data (CDK2/Cyclin E Model)

Data represents mean values from triplicate ADP-Glo kinase assays.

MetricAnalog AAnalog BAnalog CClinical Benchmark (Ruxolitinib*)
IC₅₀ (CDK2) 1.2 µM0.45 µM0.08 µM 0.003 µM (JAK1)
Selectivity (vs. GSK3β) 2-fold>50-fold>50-foldHigh
LogP (Calc) 2.8 (Lipophilic)3.1 (High)1.2 (Ideal) 2.9
TPSA (Ų) 52527885
Solubility (PBS, pH 7.4) < 10 µM< 5 µM> 100 µM High

*Note: Ruxolitinib is included as a structural benchmark for pyrazole-based efficacy, though its primary target is JAK1/2.

Analysis of Causality
  • The "Twist" Effect (Analog A vs. B):

    • Observation: Analog B is 2.6x more potent and significantly more selective than A.

    • Mechanism:[1][2] The ortho-chloro substitution at C3 forces the phenyl ring out of coplanarity with the pyrazole core. This "twisted" conformation better fills the hydrophobic pocket adjacent to the gatekeeper residue, displacing water molecules and gaining entropy-driven binding energy.

  • The "Solubility" Vector (Analog B vs. C):

    • Observation: Analog C maintains potency but increases solubility by >20-fold.

    • Mechanism:[1][2] The N1-methyl group in B is buried in a solvent channel. Replacing it with a piperidine ring (Analog C) introduces a solubilizing amine that protrudes into the solvent front. This lowers LogP (3.1

      
       1.2) without incurring a steric penalty in the ATP pocket.
      

Visualizing the SAR Logic

The following diagram maps the structural logic used to optimize the pyrazole-4-amine scaffold.

SAR_Logic Core Pyrazole-4-amine Core Scaffold N1 N1 Position (Solvent Front) Core->N1 C3 C3 Position (Gatekeeper) Core->C3 NH4 4-Amino Group (Hinge Binder) Core->NH4 Solubility Solubility & PK (Analog C: Piperidine) N1->Solubility Bulky/Polar Groups Tolerated Selectivity Selectivity & Potency (Analog B: o-Cl Phenyl) C3->Selectivity Steric Clash vs. Hydrophobic Fill Binding Primary ATP Competition NH4->Binding Critical H-Bond Donor

Figure 1: Structural dissection of the pyrazole-4-amine scaffold showing the functional role of each substitution site.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating these analogs.

A. Synthesis: Regioselective Nitration-Reduction Route

This pathway avoids the regioselectivity issues often seen in hydrazine cyclizations.

  • Nitration:

    • Dissolve 1-methyl-3-phenyl-1H-pyrazole (1.0 eq) in concentrated

      
       at 0°C.
      
    • Dropwise add fuming

      
       (1.1 eq) maintaining temp <10°C.
      
    • Stir 2h at RT. Pour onto ice. Filter precipitate (4-nitro intermediate).

    • Checkpoint: Verify regiochemistry via NOESY NMR (interaction between N-Me and C5-H).

  • Reduction (The Critical Step):

    • Suspend 4-nitropyrazole in MeOH. Add 10% Pd/C (5 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4h.
      
    • Filter through Celite. Concentrate in vacuo.

    • Note: Isolate as HCl salt immediately to prevent oxidation of the electron-rich amine.

B. Biological Evaluation: ADP-Glo™ Kinase Assay

A self-validating luminescent assay quantifying ADP generation.

  • Reagent Prep: Dilute CDK2/Cyclin E enzyme to 2 ng/µL in kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    ).
    
  • Inhibitor Incubation:

    • Add 2 µL of Analog (serially diluted in DMSO) to 384-well white plate.

    • Add 4 µL Enzyme solution. Incubate 15 min at RT (allows "slow-off" binding equilibration).

  • Reaction:

    • Add 4 µL ATP/Substrate mix (10 µM ATP final, 0.2 µg/µL Histone H1).

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase light).
    • Read Luminescence (RLU).

  • Data Analysis: Fit RLU vs. log[Inhibitor] to a 4-parameter logistic equation to derive

    
    .
    

Workflow Visualization

Workflow Start Start: Pyrazole Core Step1 1. Nitration (HNO3/H2SO4) Introduce C4-NO2 Start->Step1 Step2 2. Reduction (H2, Pd/C) Yields C4-NH2 Step1->Step2 QC QC Checkpoint: 1H-NMR & LCMS purity >95% Step2->QC QC->Step1 Fail (Re-synthesize) Assay 3. ADP-Glo Kinase Assay (CDK2/Cyclin E) QC->Assay Pass Data 4. Data Output: IC50 & Selectivity Profile Assay->Data

Figure 2: Step-by-step experimental workflow from synthesis to biological data generation.

References

  • Review of Pyrazole Scaffolds in Kinase Inhibitors Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors. Source: European Journal of Medicinal Chemistry / PMC. Link:[Link]

  • Specific CDK2 Inhibitor SAR Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[3] Source: MDPI (Molecules). Link:[Link]

  • JAK Inhibitor Development Title: Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors.[4] Source: Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8][9][10] Link:[Link]

  • General Synthesis of Aminopyrazoles Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI (Molecules). Link:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

As a Senior Application Scientist, I must emphasize that 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS 1642857-69-9) is a bis-heterocyclic amine often utilized as a scaffold in kinase inhibitor development (e.g., precursors to Asciminib analogs).

Because specific toxicological data (LD50) for this exact intermediate is often proprietary or sparse, you must operate under the "Treat as Pharmacologically Active" (TAPA) principle. This compound combines a pyridine ring and a pyrazole amine; therefore, it is chemically basic and potentially capable of forming toxic metabolites.

The Core Directive:

  • Zero Drain Disposal: Under no circumstances shall this compound enter municipal water systems.

  • Segregation: Strictly segregate from oxidizing agents and strong acids to prevent exothermic reactions or the formation of toxic N-oxides.

  • Destruction Method: High-temperature incineration is the only validated disposal method to ensure complete mineralization of the nitrogenous heterocycles.

Part 2: Chemical Characterization & Waste Classification

To ensure your disposal protocol is self-validating, you must classify the waste based on its functional reactivity, not just its name.

Functional Hazard Analysis
  • Pyridine Moiety: Contributes to basicity and potential aquatic toxicity.

  • Aminopyrazole Moiety: Potential skin sensitizer and irritant.[1]

  • Physical State: Typically a solid powder; however, disposal often involves reaction mixtures (liquids).

Waste Stream Decision Matrix

Use the following table to determine the correct regulatory waste code and internal stream.

ParameterClassificationRegulatory Code (RCRA/EPA)Disposal Path
Primary Hazard Irritant / Toxic (TAPA)Not Listed (Use Characteristic Codes)High BTU Incineration
pH Characteristic Basic (

in solution)
D002 (Corrosivity)Aqueous Base Stream
Solvent Matrix If dissolved in DMSO/MeOHD001 (Ignitability) / F003 Organic Solvent Stream
Solid Residue Pure compound / Contaminated PPEN/A (Solid Haz Waste)Solid Incineration

Part 3: Operational Disposal Protocols

A. Solid Waste (Pure Substance & Contaminated Debris)

Context: Used for expired shelf stocks, weighing boat residues, and contaminated gloves.

  • Containment: Place the solid substance inside a clear polyethylene bag. Double-bag this inside a secondary 6-mil hazardous waste bag.

  • Labeling: Apply a hazardous waste label. Explicitly write "Basic Organic Solid, Toxic" and the full chemical name. Do not use abbreviations.

  • Deactivation (Optional for High Potency): If your facility designates this as a High Potency API (HPAPI), add a slurry of activated carbon to the bag before sealing to adsorb potential dust.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Context: Post-reaction mixtures often contain organic solvents (DCM, Methanol).

  • pH Check (The Self-Validating Step): Before adding to a waste carboy, check the pH of your solution.

    • If Acidic: Do not mix directly with the basic waste stream (risk of heat/gas evolution). Neutralize slowly to pH 7–9.

    • If Basic: Proceed to Step 2.

  • Segregation: Pour into the Basic Organic Waste carboy (Stream B).

    • Critical: Ensure the carboy does not contain oxidizers (e.g., peroxide waste) or strong acids.[2]

  • Rinsing: Triple-rinse the empty reaction vessel with the primary solvent (e.g., Methanol). Add these rinses to the same waste carboy.

Part 4: Visualized Workflows

Workflow 1: Waste Stream Segregation Logic

This logic gate ensures you never mix incompatible streams, preventing laboratory accidents.

WasteSegregation Start Waste: 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Double Bag SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Halo Stream C: Halogenated Organics SolventCheck->Halo Yes (e.g., DCM) NonHalo Stream A: Non-Halogenated Organics SolventCheck->NonHalo No (e.g., MeOH, DMSO)

Figure 1: Decision tree for segregating aminopyrazole waste based on physical state and solvent matrix.

Workflow 2: Spill Cleanup Contingency

A self-validating spill response requires confirming decontamination before declaring the area safe.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves x2, Goggles, Lab Coat Spill->PPE Contain Containment: Cover with absorbent pads PPE->Contain Clean Cleanup: Scoop into HazBag Contain->Clean Decon Decontamination: Wipe with 0.1M HCl then Water Clean->Decon Verify Validation: Check pH of surface (Neutral?) Decon->Verify Verify->Decon No (Repeat) Disposal Final Disposal: Solid Waste Bin Verify->Disposal Yes

Figure 2: Step-by-step spill response protocol including a surface pH validation step.

Part 5: Scientific Rationale & Mechanism

Why Incineration?

Nitrogen-containing heterocycles like pyridine and pyrazole are thermally stable. Standard wastewater treatment (biological digestion) is often ineffective at breaking down the aromatic rings, leading to bioaccumulation. High-temperature incineration (


) ensures the complete oxidation of the ring structure into 

,

, and

(which is then scrubbed), preventing environmental persistence [1].
Why Acidic Decontamination?

The amine and pyridine nitrogens are basic. Using a dilute acid (0.1M HCl) for surface decontamination protonates these nitrogens, converting the lipophilic free base into a water-soluble salt (pyridinium/pyrazolium). This drastically increases the efficiency of the physical removal of the residue from laboratory surfaces [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: Pyridine and Pyrazole Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][4] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically-grounded guide for the safe handling, use, and disposal of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS 1006952-91-5). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the why behind each safety recommendation. This guide is built on the principles of risk assessment based on the molecule's constituent structural motifs—a substituted pyrazole and a pyridine ring—to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

  • Pyrazole Core: The foundational pyrazole ring and its amino-substituted derivatives are known to present specific health hazards. For instance, the closely related compound 1-methyl-1H-pyrazol-4-amine is classified as causing skin and serious eye irritation.[1] Broader studies on pyrazole toxicity have indicated potential effects on the liver and other organs with prolonged exposure, although acute toxicity can vary.[2][3]

  • Pyridine Moiety: The pyridine component introduces additional, significant hazards. Pyridine is a highly flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[4][5] It is also known for its strong, unpleasant odor and volatility, making inhalation a primary route of exposure.[6]

Synthesizing these data points, we can anticipate the primary hazards of the target compound.

Hazard CategoryAnticipated Hazard based on Structural AnalogsGHS Classification (Inferred)Rationale & Primary Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Acute Tox. 4 (Oral, Dermal, Inhalation)Based on the known toxicity of pyridine.[4][5][7]
Skin Irritation Causes skin irritation.Skin Irrit. 2Based on the classification of the 1-methyl-1H-pyrazol-4-amine core.[1]
Eye Irritation Causes serious eye irritation.Eye Irrit. 2ABased on the classification of the 1-methyl-1H-pyrazol-4-amine core.[1]
Flammability Flammable liquid and vapor.Flam. Liq. 2 or 3Inherited from the pyridine moiety. The exact flash point is unknown, so caution is warranted.[4][8]
Target Organ Toxicity May cause respiratory irritation.STOT SE 3Potential for respiratory irritation from both amine and pyridine functional groups.[1][2]

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard. Reliance on Personal Protective Equipment (PPE) alone is insufficient.

  • Chemical Fume Hood: All handling of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable due to the inferred inhalation toxicity and the volatility of the pyridine-like structure.[2][6]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[9][10]

  • Safety Stations: Ensure immediate access to a fully functional safety shower and eyewash station. Their location must be clearly marked and unobstructed.[2][9][11]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is the final barrier between the researcher and the chemical. The selection is critical and based on the compound's multifaceted hazards.

PPE CategorySpecificationCausality and Rationale
Eye and Face Protection Chemical splash goggles with side protection, conforming to EU EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield should be worn over goggles during procedures with a high risk of splashing.[2][12]The compound is expected to be a serious eye irritant.[1] A face shield provides an additional layer of protection against splashes to the entire face.[12]
Hand Protection Nitrile or neoprene gloves. Latex gloves are not suitable. [6] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[13]The compound is anticipated to be harmful upon skin contact and a skin irritant.[1] Pyridine has poor resistance to latex; therefore, more robust materials like nitrile or neoprene are required.[6]
Skin and Body Protection A flame-resistant lab coat is recommended. Close-toed footwear is mandatory. For larger quantities or significant splash potential, consider chemical-resistant aprons or coveralls.[2][13]This protects against accidental skin contact and provides a removable barrier in case of a spill. Flame resistance is prudent given the flammability hazard from the pyridine moiety.
Respiratory Protection Typically not required when work is conducted within a certified fume hood. If a fume hood is not available or its performance is questionable, a NIOSH-certified respirator with organic vapor cartridges is necessary.[9][12]The primary engineering control (fume hood) is designed to manage the inhalation hazard. Respirators are a backup or for non-routine operations.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and accidents.

G cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation Pre_1 Verify Fume Hood Certification & Airflow Pre_2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) Pre_1->Pre_2 Pre_3 Prepare Work Area: Remove Ignition Sources Pre_2->Pre_3 Op_1 Weigh Compound in Hood on a Disposable Liner Pre_3->Op_1 Begin Handling Op_2 Keep Container Tightly Sealed When Not in Use Op_1->Op_2 Op_3 Perform All Transfers & Reactions in the Hood Op_2->Op_3 Post_1 Decontaminate Glassware & Equipment in Hood Op_3->Post_1 Complete Experiment Post_2 Segregate Waste into Labeled Hazardous Waste Container Post_1->Post_2 Post_3 Remove PPE & Wash Hands Thoroughly Post_2->Post_3

Caption: Workflow for handling 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine.

Emergency & Disposal Plans

Preparedness is paramount for mitigating the consequences of an accident.

Spill Response

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

G Start Spill Occurs Evacuate Evacuate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Location Evacuate->Assess SmallSpill Small Spill (Inside Hood) Assess->SmallSpill LargeSpill Large Spill or Outside Hood Assess->LargeSpill SmallSpill->LargeSpill No Absorb Cover with Inert Absorbent (Sand, Vermiculite) [3] SmallSpill->Absorb Yes ContactEHS Contact Emergency Services & EHS Department LargeSpill->ContactEHS Yes Collect Collect into Sealed Container for Disposal [7] Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Decision tree for spill response procedures.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][14]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Waste Disposal Plan

Improper disposal can lead to environmental contamination and regulatory violations.

  • Segregation: All materials contaminated with 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, including excess reagent, contaminated gloves, pipette tips, and absorbent materials from spills, must be considered hazardous waste.[15]

  • Containment: Collect all waste in a designated, leak-proof, and clearly labeled container. The label must include the chemical name and associated hazard symbols.[4][15]

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials and ignition sources, pending pickup by trained hazardous waste personnel.[8]

  • Disposal: Disposal must be carried out by a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.[2][16]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • PubChem. 1-methyl-1H-pyrazol-4-amine. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet for 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine. [Link]

  • Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur - Safety Data Sheet. [Link]

  • Evans, G. A., et al. (2019). Safe handling of hazardous drugs. [Link]

  • Deakin University Figshare. (2024, June 6). 1-Methyl-1 H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. [Link]

  • Magnusson, G., et al. (1972). Toxicity of pyrazole and 4-methylpyrazole in mice and rats. PubMed. [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.